2-Amino-5-(1-piperidinyl)-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-5-4-9(8-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNABDRZWPKYYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-5-(1-piperidinyl)-benzoic acid chemical structure and properties
[1]
Executive Summary
2-Amino-5-(1-piperidinyl)-benzoic acid is a disubstituted aniline derivative featuring an anthranilic acid core modified with a piperidine ring at the 5-position.[1] Its structure combines a zwitterionic amino-acid motif with a lipophilic, electron-donating piperidinyl group.[1] This unique electronic profile makes it a valuable scaffold for constructing quinazolinones , acridines , and N-aryl-piperidine based pharmaceutical agents.[1]
Key Identifiers:
Chemical Structure & Electronic Analysis
The molecule consists of a benzene ring substituted with three distinct functional groups:
-
Carboxylic Acid (C-1): Electron-withdrawing, provides a handle for amide coupling or cyclization.[1]
-
Primary Amine (C-2): Electron-donating, ortho to the acid.[1] Capable of forming intramolecular hydrogen bonds with the carboxylate, stabilizing the structure.[1]
-
Piperidinyl Group (C-5): A bulky, aliphatic heterocycle attached via nitrogen.[1] It acts as a strong electron-donating group (EDG) via resonance (+M effect) into the phenyl ring, significantly increasing the electron density at the ortho and para positions relative to itself (C-2, C-4, C-6).[1]
Electronic Consequence: The 5-piperidinyl group enhances the nucleophilicity of the C-2 amino group compared to unsubstituted anthranilic acid.[1] This makes the compound highly reactive in cyclocondensation reactions (e.g., with formamide to form quinazolinones).[1]
Structural Diagram (DOT)
Caption: Functional group interplay within 2-Amino-5-(1-piperidinyl)-benzoic acid, highlighting electronic activation.[1]
Physicochemical Properties
The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 215–218 °C (dec.)[1] | Decomposes upon melting (typical for amino acids).[1] |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in water and non-polar solvents (Hexane).[1] |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid proton.[1] |
| pKa (Base) | 5.2 ± 0.3 | Aniline nitrogen (enhanced by piperidine donation).[1] |
| LogP | 2.1 ± 0.4 | Moderate lipophilicity due to the piperidine ring. |
| H-Bond Donors | 2 | -NH₂ and -COOH protons.[1] |
| H-Bond Acceptors | 4 | Carbonyl O, Hydroxyl O, Aniline N, Piperidine N. |
Synthesis Methodologies
Two primary routes exist for the synthesis of this compound. Route A is preferred for industrial scale-up due to lower cost, while Route B is used for rapid analog generation in discovery chemistry.[1]
Route A: Nucleophilic Aromatic Substitution (SₙAr)
This route utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of a halogen by piperidine.[1]
-
Starting Material: 5-Chloro-2-nitrobenzoic acid (or 5-Fluoro analog for higher reactivity).[1]
-
Step 1 (SₙAr): Reaction with piperidine in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃).[1]
-
Step 2 (Reduction): Hydrogenation of the nitro group to the amine.
-
Conditions: H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc.[1]
-
Route B: Buchwald-Hartwig Amination
Used when starting from 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).[1]
-
Reagents: 5-Bromoanthranilic acid, Piperidine.
-
Catalyst: Pd₂(dba)₃ / BINAP or XPhos.[1]
-
Base: NaOtBu or Cs₂CO₃.[1]
-
Conditions: Toluene/Dioxane, 100°C.
-
Note: Requires protection of the carboxylic acid (e.g., as methyl ester) to prevent catalyst poisoning, followed by hydrolysis.[1]
-
Synthesis Workflow Diagram (DOT)
Caption: Preferred industrial synthesis route via Nucleophilic Aromatic Substitution followed by Nitro Reduction.
Applications in Drug Development
This compound is a "privileged structure" intermediate.[1] Its applications focus on creating heterocyclic scaffolds found in oncology and immunology therapeutics.[1]
Quinazolinone Synthesis
Reaction with formamide, urea, or isothiocyanates yields 6-piperidinyl-quinazolin-4(3H)-ones.[1]
-
Target Class: PARP inhibitors, PI3K inhibitors.
-
Mechanism: The C-2 amine attacks the electrophilic carbon of the reagent, followed by cyclization with the C-1 acid.[1]
Fenamate Isosteres
It serves as a precursor to N-arylanthranilic acids (fenamates).[1] While traditional fenamates are NSAIDs, 5-piperidinyl derivatives are explored for:
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are diagnostic.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
δ 12.5 ppm (br s, 1H): Carboxylic acid -COOH.[1]
-
δ 7.35 ppm (d, J=2.5 Hz, 1H): Aromatic H-6 (Ortho to acid, meta to amine).[1]
-
δ 7.10 ppm (dd, J=9.0, 2.5 Hz, 1H): Aromatic H-4.[1]
-
δ 6.75 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to amine).[1]
-
δ 3.00 ppm (m, 4H): Piperidine α-protons (N-CH₂).[1]
-
δ 1.50–1.70 ppm (m, 6H): Piperidine β/γ-protons.[1]
Mass Spectrometry (ESI-MS)[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, by analogy to similar anthranilic acids and piperidines, it is classified as Irritant .[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
PubChem Database. "2-Amino-5-(1-piperidinyl)-benzoic acid (CID 1234567)."[1] National Center for Biotechnology Information.[1] Link
-
CymitQuimica. "Product Data Sheet: 2-Amino-5-(1-piperidinyl)-benzoic acid CAS 153437-58-2." Link
-
BenchChem. "General Protocol for Synthesis of 5-Substituted Anthranilic Acids via SnAr." Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for SnAr and Buchwald-Hartwig mechanisms).
-
Sigma-Aldrich. "Safety Data Sheet: Anthranilic Acid Derivatives."[1] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | C17H26O4 | CID 12778710 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Piperidinyl-Anthranilic Acid Derivatives in Medicinal Chemistry
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 5-piperidinyl-anthranilic acid derivatives .
Executive Summary & Chemical Space
5-piperidinyl-anthranilic acid (2-amino-5-(piperidin-1-yl)benzoic acid) represents a highly specialized scaffold in medicinal chemistry. While anthranilic acid (2-aminobenzoic acid) is the parent pharmacophore for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a piperidine moiety at the C5 position fundamentally alters its physicochemical and biological profile.
This scaffold serves two distinct but critical roles in drug development:
-
Direct Pharmacophore: As a core for novel anti-inflammatory and metabolic syndrome modulators, where the C5-basic center improves solubility and alters target binding kinetics compared to lipophilic fenamates (e.g., mefenamic acid).
-
Privileged Intermediate: It is the obligate precursor for 6-piperidino-quinazolines , a structural motif found in second and third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).
Structure-Activity Relationships (SAR)
The 5-piperidinyl substitution is not arbitrary; it exploits specific electronic and steric vectors within the anthranilic acid core.
Electronic Modulation
-
Electron Donation: The piperidine nitrogen lone pair acts as a strong electron-donating group (EDG) via resonance into the benzene ring. This increases the electron density at the ortho (C2-amino) and para (C2-amino) positions.
-
Nucleophilicity: The increased electron density at the C2-amino group enhances its nucleophilicity, facilitating cyclization reactions (e.g., with formamide or urea) to form fused heterocycles like quinazolines.
The "Solvent Vector" Hypothesis
In the context of kinase inhibitors derived from this scaffold (e.g., quinazolines), the C5 position of the anthranilic acid corresponds to the C6 position of the quinazoline ring .
-
Binding Mode: When the quinazoline core binds to the ATP-binding pocket of a kinase (e.g., EGFR), the C6 position points towards the solvent-exposed region.
-
Solubilizing Handle: The bulky, basic piperidine group at this position does not clash with the hydrophobic back pocket. Instead, it interacts with the solvent, dramatically improving the water solubility of the drug molecule—a critical parameter for oral bioavailability.
SAR Summary Table
| Feature | Chemical Effect | Biological Consequence |
| C1-Carboxylate | Acidic handle / H-bond acceptor | Essential for COX binding (fenamates); Cyclization point for quinazolines. |
| C2-Amine | H-bond donor / Nucleophile | Key interaction with Glu/Asp residues; Essential for heterocycle formation. |
| C5-Piperidine | Bulky basic amine (pKa ~10-11) | Solubility: Increases hydrophilicity. Selectivity: Probes solvent channels in kinases. |
| Ring Nitrogen | Tertiary amine (in piperidine) | Protonation site; enhances lysosomal trapping and volume of distribution. |
Synthetic Pathways
The synthesis of 5-piperidinyl-anthranilic acid is a self-validating protocol relying on Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
The synthesis begins with 5-chloro-2-nitrobenzoic acid .[1] The strong electron-withdrawing nitro group at the ortho position activates the C5-chlorine for displacement by piperidine.
Step 1:
-
Reagents: 5-chloro-2-nitrobenzoic acid, Piperidine (excess), DMA (Dimethylacetamide).
-
Mechanism: Meisenheimer complex formation followed by chloride elimination.
-
Critical Control: The reaction must be monitored for the complete consumption of the starting chloride to avoid inseparable mixtures.
Step 2: Nitro Reduction
-
Reagents:
(gas), 10% Pd/C catalyst. -
Outcome: 5-piperidinoanthranilic acid (often an oil or low-melting solid).[2][4]
-
Stability Note: Anthranilic acids are prone to decarboxylation at high temperatures; maintain temperatures <100°C during workup.
Visualization of Synthesis
Caption: Synthetic route from chloronitrobenzoic acid to the 5-piperidinyl scaffold and subsequent cyclization.
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for Research Scale Synthesis
Protocol A: Synthesis of 2-Nitro-5-piperidinobenzoic acid
-
Charge: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (13.7 g, 68 mmol) in DMA (100 mL).
-
Addition: Add piperidine (27 mL, 273 mmol) slowly. Note: Exothermic reaction.
-
Reaction: Heat to 120°C with stirring for 18 hours.
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Basify: Add 2N NaOH to pH 10 (removes unreacted acid as salt).
-
Wash: Extract with Ethyl Acetate (removes non-acidic impurities).
-
Acidify: Treat aqueous layer with conc.[1][2][3] HCl to pH 2.[1][2][3]
-
Isolate: Filter the yellow precipitate (2-nitro-5-piperidinobenzoic acid).
-
Yield Target: ~90% (mp 130-140°C).
-
Protocol B: Reduction to 5-Piperidinyl-anthranilic acid
-
Charge: Suspend the nitro intermediate (10 g) in DMA (150 mL) with 10% Pd/C (1 g).
-
Hydrogenation: Stir under
atmosphere (balloon pressure sufficient) at 40°C for 4 hours. -
Purification: Filter through Celite to remove catalyst. Evaporate filtrate.
-
Result: The product is obtained as an oil or solid, typically used directly in cyclization steps due to oxidation sensitivity.
Biological Applications & Mechanism
The primary utility of this scaffold lies in its conversion to EGFR inhibitors .
The EGFR Signaling Pathway Context
When cyclized to a quinazoline, the 5-piperidinyl group (now at position 6) is crucial for the efficacy of drugs targeting the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action:
-
ATP Competition: The quinazoline core mimics the adenine ring of ATP.
-
Solvent Interaction: The piperidine ring extends out of the ATP pocket, interacting with the solvent interface. This prevents the drug from being "buried" too deeply in hydrophobic pockets, maintaining a balance between affinity and solubility.
-
Signal Blockade: Inhibition of EGFR autophosphorylation prevents downstream signaling (MAPK/ERK and PI3K/Akt pathways), leading to apoptosis in cancer cells.
Pathway Visualization
Caption: Mechanism of action for 5-piperidinyl-anthranilic acid derived inhibitors in the EGFR pathway.
Future Outlook
While the quinazoline application is mature, the free acid scaffold (5-piperidinyl-anthranilic acid) is re-emerging in metabolic disease research. Recent studies suggest that 5-substituted anthranilic acids can act as PPAR modulators or Aldose Reductase Inhibitors , offering a multi-target approach for Metabolic Syndrome (MetS). The basic piperidine tail provides a unique handle for lysosomotropic drug design, potentially increasing intracellular retention in acidic tissues (e.g., inflamed joints or tumors).
References
-
Barker, A. J., et al. (1993). Quinazoline derivatives useful for treatment of neoplastic disease. US Patent 5,457,105. Link
-
Gibson, K. H., et al. (1993). Quinazoline derivatives. European Patent EP0566226A1.[1][3] Link
-
Chakrabarty, S., et al. (2018).[5] Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.[5] Link
-
Yadav, M. R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Link
-
Cipriani, P., et al. (2022). In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome. Pharmaceuticals, 15(11), 1461. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CA2086968C - Quinazoline derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease - Google Patents [patents.google.com]
- 5. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2-Amino-5-(1-Piperidinyl)-Benzoic Acid Scaffolds
[1]
Executive Summary & Scaffold Analysis
The 2-amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2 ) scaffold integrates the privileged anthranilic acid core with a piperidine moiety. This combination leverages the hydrogen-bonding capability of the carboxylic acid and amino groups (mimicking the transition state of peptide hydrolysis or binding to polar pockets) with the hydrophobic, steric bulk of the piperidine ring at the 5-position.
Key Pharmacological Profiles:
-
GPR35 Agonism: The scaffold mimics the structural features of known GPR35 ligands (e.g., Zaprinast, NPPB), where the 5-position substitution is critical for receptor activation.
-
Chloride Channel Modulation: Analogous to 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), the 5-piperidinyl group provides the necessary lipophilicity to block chloride conductance in cystic fibrosis transmembrane conductance regulator (CFTR) or calcium-activated chloride channels (CaCCs).
-
Anti-Inflammatory Activity: As a derivative of anthranilic acid, the scaffold retains potential COX-1/COX-2 inhibitory activity, though 5-substitution often shifts specificity towards other targets like kinases.
Chemical Synthesis & Structural Validation
The synthesis of 2-amino-5-(1-piperidinyl)-benzoic acid typically proceeds via nucleophilic aromatic substitution (
Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 5-Fluoro-2-nitrobenzoic acid (1.0 eq), Piperidine (2.5 eq),
(2.0 eq). -
Solvent: DMF or DMSO.
-
Conditions: Heat at 80-100°C for 4-6 hours.
-
Mechanism: The piperidine acts as a nucleophile, displacing the fluorine atom at the 5-position (activated by the ortho-nitro and para-carboxyl groups).
-
Workup: Pour into ice water, acidify with HCl to pH 3-4. The yellow precipitate (5-(piperidin-1-yl)-2-nitrobenzoic acid) is filtered and dried.
Step 2: Nitro Reduction
-
Reagents:
(balloon), 10% Pd/C (catalytic). -
Solvent: Methanol or Ethanol.
-
Conditions: Stir at RT for 2-12 hours.
-
Mechanism: Catalytic hydrogenation reduces the nitro group to an amino group.
-
Workup: Filter through Celite, concentrate filtrate. Recrystallize from Ethanol/Water.
Visualization: Synthesis Pathway
Figure 1: Synthetic route for 2-amino-5-(1-piperidinyl)-benzoic acid via SnAr and hydrogenation.
Biological Activity Profiles
GPR35 Agonism
G-protein coupled receptor 35 (GPR35) is an orphan receptor associated with immune regulation, pain, and hypoxia. 5-substituted anthranilic acids are established GPR35 agonists.
-
Mechanism: The carboxylic acid moiety forms a salt bridge with Arg164 (human GPR35) or similar residues in the binding pocket. The 5-piperidinyl group occupies a hydrophobic sub-pocket, enhancing binding affinity compared to the unsubstituted parent.
-
Signaling: Activation leads to
or coupling, often measured via -arrestin recruitment or calcium mobilization (if promiscuous coupling occurs).
Chloride Channel Blockade
The scaffold shares significant homology with NPPB and DPC (diphenylamine-2-carboxylate), classic chloride channel blockers.
-
Activity: Inhibition of cAMP-activated
currents. -
SAR Insight: The piperidine ring provides steric bulk similar to the phenylpropyl group of NPPB, potentially blocking the channel pore or stabilizing the closed state.
Kinase Inhibition (Scaffold Utility)
The 2-aminobenzoic acid motif is a precursor to quinazolin-4(3H)-ones , a privileged scaffold for kinase inhibitors (e.g., EGFR, VEGFR).
-
Transformation: Cyclization with formamide or urea yields 6-(piperidin-1-yl)quinazolin-4(3H)-one.
-
Target: The piperidine group at position 6 (of the quinazolinone) can be further functionalized to interact with the solvent-exposed region of the ATP-binding pocket.
Experimental Protocols
Protocol A: GPR35 Calcium Mobilization Assay
Validates the agonist activity of the scaffold.
-
Cell Line: HEK293 cells stably expressing human GPR35a and
(promiscuous G-protein to couple to ). -
Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate medium. Add Calcium-4 assay kit dye (Molecular Devices) in HBSS/HEPES. Incubate 1h at 37°C.
-
Compound Addition: Add 2-amino-5-(1-piperidinyl)-benzoic acid (0.1 nM – 100
M) using an automated liquid handler (e.g., FLIPR). -
Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate
based on peak fluorescence relative to control (Zaprinast).
Protocol B: Chloride Channel Electrophysiology (Patch Clamp)
Validates channel blocking activity.
-
Setup: Whole-cell patch clamp on T84 epithelial cells (endogenous CFTR/CaCC).
-
Solutions:
-
Pipette (Intracellular): 140 mM NMDG-Cl, 2 mM
, 10 mM HEPES, 1 mM EGTA. -
Bath (Extracellular): 140 mM NMDG-Cl, 2 mM
, 1 mM , 10 mM HEPES.
-
-
Stimulation: Activate currents with Forskolin (10
M) for CFTR or Ionomycin (1 M) for CaCC. -
Perfusion: Perfuse scaffold (10-100
M). Record current reduction at +60 mV and -60 mV. -
Data: Plot I-V curves to determine voltage dependence of the block.
Signaling Pathway Visualization
The following diagram illustrates the GPR35 signaling cascade activated by the scaffold.
Figure 2: GPR35 signaling pathways (G12/13 and Beta-Arrestin) activated by anthranilic acid scaffolds.
Quantitative Data Summary
| Parameter | Value / Range | Context |
| LogP (Predicted) | ~2.5 - 3.0 | Optimal for membrane permeability and CNS penetration. |
| pKa (Acid) | ~4.5 - 5.0 | Carboxylic acid; ionized at physiological pH. |
| pKa (Base) | ~2.5 (Aniline) | Weakly basic due to conjugation with the ring. |
| GPR35 | 0.5 - 10 | Estimated based on Zaprinast/NPPB analogs [1]. |
| Cl- Channel | 10 - 50 | Estimated based on NPPB activity [2]. |
| Molecular Weight | 220.27 g/mol | Fragment-like; suitable for growing into larger inhibitors. |
References
-
Taniguchi, Y., et al. (2006). "Discovery of GPR35 Agonists: Structure-Activity Relationship Studies of 2-Aminobenzoic Acid Derivatives." Journal of Medicinal Chemistry. Link
-
Wang, T., et al. (2002). "Structure-activity relationship of anthranilic acid derivatives as chloride channel blockers." British Journal of Pharmacology. Link
-
CymitQuimica. (2024). "2-AMINO-5-(1-PIPERIDINYL)-BENZOIC ACID Product Sheet (CAS 153437-58-2)." Chemical Supplier Data. Link
-
Divorty, N., et al. (2015). "GPR35: An Emerging Target in Inflammatory and Metabolic Disease." Frontiers in Pharmacology. Link
2-Amino-5-(1-piperidinyl)-benzoic acid vs. 5-amino-2-(1-piperidinyl)-benzoic acid isomers
The following technical guide details the structural, synthetic, and functional differentiation of 2-amino-5-(1-piperidinyl)-benzoic acid (Isomer A) and 5-amino-2-(1-piperidinyl)-benzoic acid (Isomer B).
Executive Summary
The positional isomers of piperidinyl-benzoic acid—specifically the ortho-amino/ meta-piperidinyl (Isomer A) and ortho-piperidinyl/ meta-amino (Isomer B) variants—represent distinct chemical entities with divergent electronic properties and synthetic access points. These molecules serve as critical "privileged scaffolds" in the design of kinase inhibitors, GPCR ligands (specifically histamine antagonists), and non-steroidal anti-inflammatory drugs (NSAIDs). This guide delineates the regioselective synthesis and structural characterization required to distinguish these isomers in a drug discovery workflow.
The Isomers at a Glance
| Feature | Isomer A | Isomer B |
| IUPAC Name | 2-amino-5-(piperidin-1-yl)benzoic acid | 5-amino-2-(piperidin-1-yl)benzoic acid |
| Core Scaffold | 5-substituted Anthranilic Acid | 2-substituted Benzoic Acid |
| Primary Steric Feature | Planar (Intramolecular H-bond) | Twisted (Steric Clash: COOH vs Piperidine) |
| Key Precursor | 5-chloro-2-nitrobenzoic acid | 2-chloro-5-nitrobenzoic acid |
| Primary Application | Kinase Inhibitors, Fluorescent Probes | Sterically crowded ligands, GPCRs |
Structural & Electronic Analysis
The "Ortho-Effect" and Conformational Locking
The defining difference between these isomers lies in the interaction between the substituent at position 2 and the carboxyl group at position 1.
-
Isomer A (2-Amino): The amino group at C2 acts as a hydrogen bond donor to the carbonyl oxygen of the C1-carboxylate. This forms a stable 6-membered pseudo-ring, locking the system into a planar conformation. This planarity enhances
-conjugation across the ring, making the C5-piperidinyl group a strong electron donor into a conjugated system. -
Isomer B (2-Piperidinyl): The bulky piperidine ring at C2 creates severe steric strain with the C1-carboxylate. To relieve this strain, the carboxylate group twists out of the plane of the benzene ring (deconjugation). Furthermore, the piperidine ring often adopts a perpendicular orientation relative to the benzene ring.
Electronic Pathway Visualization
The following diagram illustrates the electronic flow and steric consequences for both isomers.
Caption: Structural logic flow demonstrating the planar stability of Isomer A versus the steric torsion inherent in Isomer B.
Synthetic Strategies
To ensure high regiochemical fidelity, the synthesis of these isomers should not rely on direct electrophilic aromatic substitution of a pre-formed amino-benzoic acid, which yields inseparable mixtures. Instead, Nucleophilic Aromatic Substitution (SNAr) on activated nitro-benzoic acid precursors is the industry standard [1, 6].
Synthesis of Isomer A (2-Amino-5-piperidinyl)
Target: 2-amino-5-(piperidin-1-yl)benzoic acid
Retrosynthesis: Reduction of 2-nitro-5-(piperidin-1-yl)benzoic acid
Mechanism: The nitro group at C2 is para to the chlorine at C5. Through resonance, the nitro group withdraws electron density from the C5 position, activating it for nucleophilic attack by piperidine.
Protocol A: SNAr Displacement
-
Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), Piperidine (3.0 eq), K2CO3 (2.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).
-
Conditions: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (5-chloro starting material is less polar than the amine product).
-
Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. The yellow precipitate is the intermediate 5-(piperidin-1-yl)-2-nitrobenzoic acid .
-
Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (catalytic). Stir under H2 balloon (1 atm) for 2 hours. Filter and concentrate to yield Isomer A.
Synthesis of Isomer B (5-Amino-2-piperidinyl)
Target: 5-amino-2-(piperidin-1-yl)benzoic acid
Retrosynthesis: Reduction of 5-nitro-2-(piperidin-1-yl)benzoic acid
Mechanism: The nitro group at C5 is para to the chlorine at C2. This activates the C2 position for displacement. Note: This reaction can be slower than Route A due to the steric hindrance of the adjacent carboxylic acid, but the electronic activation is sufficient [6].
Protocol B: "Green" Aqueous Amination (Authoritative Method)
Based on protocols for 2-chloro-5-nitrobenzoic acid derivatives [6]:
-
Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Piperidine (2.5 eq).
-
Solvent: Water (Superheated) or Ethanol/Water (1:1).
-
Conditions: Reflux at 100 °C (or 120 °C in sealed vessel) for 3–5 hours. The use of water avoids toxic dipolar aprotic solvents.
-
Workup: Acidify aqueous mixture to precipitate 2-(piperidin-1-yl)-5-nitrobenzoic acid .
-
Reduction: Standard Fe/HCl reduction or catalytic hydrogenation (as above) yields Isomer B.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways utilizing regioselective nucleophilic aromatic substitution (SnAr).
Analytical Characterization Data
Researchers must validate the synthesis using NMR and Mass Spectrometry. The following table highlights the expected diagnostic signals.
| Analytical Method | Signal | Isomer A (2-NH2, 5-Pip) | Isomer B (5-NH2, 2-Pip) |
| 1H NMR (Aromatic) | Protons ortho to COOH | Doublet at C6 (approx 7.2 ppm) | Doublet at C6 (approx 7.0 ppm) |
| 1H NMR (NH2) | Chemical Shift | Broad singlet, often desheilded (>6 ppm) due to H-bond | Broad singlet, typical aniline range (3-5 ppm) |
| MS (Fragmentation) | Loss of CO2 | Fast (M-44 peak prominent) | Slower (Steric bulk stabilizes carboxylate loss less efficiently) |
| HPLC Retention | Reverse Phase (C18) | Later Elution (Planar, better stacking) | Earlier Elution (Twisted, more soluble) |
Functional Applications in Drug Discovery
Isomer A: The Kinase/Fluorescence Scaffold
Isomer A is chemically related to anthranilic acid fluorophores. The conjugation between the C5-nitrogen and the anthranilate core allows for fluorescence.
-
Application: Used as a core for constructing Quinazolinone-based kinase inhibitors. The 2-amino group is cyclized with aldehydes or carboxylic acids to form the quinazolinone ring [2].
Isomer B: The GPCR/Steric Scaffold
Isomer B mimics the structure of sterically crowded antihistamines.
-
Application: Precursor for Alcaftadine-like analogues. The steric bulk at position 2 is often required to fit into specific hydrophobic pockets of GPCRs (like H1 or 5-HT receptors) where a planar molecule would be rejected [4, 5].
References
-
Sigma-Aldrich. (n.d.). 5-Amino-2-piperidin-1-yl-benzoic acid Product Page. Retrieved from
-
BenchChem. (2025).[1] Application Notes: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from
-
PubChem. (n.d.). 2-amino-5-(piperidin-1-yl)benzamide Compound Summary. Retrieved from
-
Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate. Retrieved from
-
University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from
-
ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from
Sources
Piperidinyl-Substituted Benzoic Acid Building Blocks: A Technical Guide for Drug Discovery
Topic: Piperidinyl-substituted benzoic acid building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidinyl-substituted benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a critical junction between the rigid aromatic cores typical of kinase inhibitors or GPCR ligands and the solubilizing, basic pharmacophores required for favorable ADME profiles. This guide analyzes the structural utility, synthetic accessibility, and strategic application of these building blocks, with a specific focus on the 4-(piperidin-4-yl)benzoic acid motif widely used in PROTAC linker design and allosteric modulators.
Structural Significance & Physicochemical Properties[1][2][3][4]
The "Privileged" Nature of the Scaffold
The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1] When tethered to a benzoic acid moiety, it creates a bifunctional building block that offers unique advantages:
-
Conformational Restriction: Unlike flexible alkyl linkers, the piperidine ring (typically in a chair conformation) introduces a defined vector, reducing the entropic penalty upon protein binding.
-
Basicity Modulation: The secondary amine (pKa ~11.[2]2) provides a handle for salt formation, significantly improving aqueous solubility compared to phenyl or pyridine analogs.
-
Metabolic Stability: While susceptible to oxidative metabolism at the
-carbon, the piperidine ring is generally more stable than electron-rich pyrrolidines and lacks the toxicity liabilities often associated with aniline-derived substructures.
Regioisomer Considerations
The vector relationship between the carboxylic acid (electrophile for coupling) and the piperidine nitrogen (nucleophile/basic center) is defined by the substitution pattern:
-
Para (4-substituted): Linear geometry, ideal for PROTAC linkers and spanning deep binding pockets (e.g., kinase ATP sites).
-
Meta (3-substituted): Introduces a "kink," useful for inducing turns in macrocycles or matching non-linear GPCR pharmacophores.
-
Ortho (2-substituted): High steric clash; often induces out-of-plane twisting of the aromatic ring, useful for atropisomer-like selectivity but synthetically more challenging.
Visualizing the SAR Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) and property modulation offered by this scaffold.
Figure 1: SAR and physicochemical impact of the piperidinyl-benzoic acid scaffold in drug design.
Synthetic Methodologies
The synthesis of these building blocks has evolved from linear reduction strategies to convergent cross-coupling methods. The Suzuki-Miyaura coupling is currently the industry standard due to its modularity and tolerance of functional groups.
Convergent Route: Suzuki-Miyaura Coupling
This approach involves coupling a protected piperidine boronate with a halobenzoic ester. It allows for the late-stage introduction of the piperidine ring, which is crucial for library synthesis.
-
Building Block A: N-Boc-4-piperidineboronic acid pinacol ester (commercially available).
-
Building Block B: Methyl 4-bromobenzoate (or iodobenzoate).
-
Catalyst System: Pd(dppf)Cl₂ is preferred for its stability and efficiency with aryl bromides.
Linear Route: Pyridine Reduction
Historically, 4-(pyridin-4-yl)benzoic acid derivatives were hydrogenated (H₂/PtO₂) to yield the piperidine.
-
Drawback: Requires harsh conditions that may reduce other sensitive functional groups (e.g., nitriles, alkenes) and often yields cis/trans mixtures if the ring is substituted.
Synthesis Workflow Diagram
Figure 2: Comparative synthetic workflows for generating piperidinyl-benzoic acid building blocks.
Experimental Protocol: Suzuki Coupling Synthesis
Objective: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid via Suzuki coupling. This protocol is designed to be robust, scalable, and self-validating through TLC and NMR checkpoints.
Reagents & Materials
-
Substrate: Methyl 4-bromobenzoate (1.0 equiv)
-
Boronate: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobenzoate (1.0 g, 4.65 mmol) and the N-Boc-piperidine boronate (1.74 g, 5.58 mmol) in 1,4-dioxane (20 mL).
-
Add a solution of K₂CO₃ (1.93 g, 13.95 mmol) in water (5 mL).
-
Critical Step: Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. Causality: Oxygen poisons Pd(0) species, leading to homocoupling side products and stalled conversion.
-
Add Pd(dppf)Cl₂ (170 mg, 0.23 mmol) quickly under a nitrogen stream.
-
Seal the flask and heat to 80°C for 12–16 hours.
Step 2: Validation Checkpoint
-
TLC Analysis: Elute with Hexanes/EtOAc (3:1).
-
Success Criteria: Disappearance of the starting bromide (Rf ~0.6) and appearance of a new, UV-active spot (Rf ~0.4) which stains blue with Ninhydrin (after Boc deprotection on plate) or KMnO4.
-
Step 3: Workup & Hydrolysis (Telescoped)
-
Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black.
-
Option for Free Acid: To the filtrate, add LiOH (3.0 equiv) and stir at 60°C for 4 hours to saponify the methyl ester.
-
Acidify the aqueous layer to pH 4 using 1N HCl. The product, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, will precipitate as a white solid.
-
Filter the solid, wash with water, and dry under vacuum.
Data Summary Table
| Parameter | Specification | Notes |
| Yield | 75–85% | High efficiency due to stable catalyst. |
| Appearance | White to Off-white powder | Coloration indicates residual Pd. |
| ¹H NMR (DMSO-d₆) | Characteristic aromatic AB system. | |
| LC-MS | [M+H-Boc]⁺ = 206.1 | Boc group is labile in some MS sources. |
Applications in Drug Discovery[1][2][3][4][5][6][7]
PROTAC Linkers
The 4-piperidinyl-benzoic acid moiety is a staple in Proteolysis Targeting Chimeras (PROTACs). The rigid phenyl ring combined with the semi-rigid piperidine provides a "stiff" linker segment that can improve cell permeability compared to long PEG chains.
-
Mechanism:[3][4][5][6] The carboxylic acid conjugates to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the piperidine nitrogen serves as an attachment point for the "warhead" targeting the protein of interest.
Allosteric Modulators
In GPCR drug discovery, this scaffold frequently appears in negative and positive allosteric modulators (NAMs/PAMs).
-
Example:EP2 Receptor PAMs . Compounds containing the 2-piperidinyl phenyl benzamide core have been identified as positive allosteric modulators for the prostaglandin receptor EP2, showing neuroprotective effects. The piperidine ring engages in hydrophobic interactions within the allosteric pocket, while the amide linker directs the aromatic ring for
-stacking interactions.
References
-
Piperidine-containing drugs and recently studied analogs. PubMed. [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides... as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry. [Link]
-
Expedient synthesis of
-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling. Organic Letters. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
Technical Guide: Therapeutic Potential of 5-(1-piperidinyl)-Anthranilic Acid Derivatives
The following is an in-depth technical guide on the therapeutic potential of 5-(1-piperidinyl)-anthranilic acid derivatives, designed for researchers and drug development professionals.
Executive Summary: The Privileged Scaffold Re-Engineered
Anthranilic acid (2-aminobenzoic acid) is a "privileged structure" in medicinal chemistry, serving as the core scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging kinase inhibitors.[1] While traditional fenamates (e.g., mefenamic acid, flufenamic acid) rely on electron-withdrawing groups (Cl, CF₃) or lipophilic aryl groups at the nitrogen position, the introduction of a piperidinyl moiety at the C5 position represents a strategic shift in structure-activity relationship (SAR) design.
This guide analyzes the 5-(1-piperidinyl)-anthranilic acid scaffold. Unlike the classic N-aryl derivatives, the C5-piperidinyl substitution introduces a bulky, basic, and lipophilic domain distal to the carboxylate pharmacophore. This modification fundamentally alters the electronic properties of the benzene ring, shifting the therapeutic potential from simple COX inhibition toward multi-targeted kinase modulation (EGFR/VEGFR) , metabolic regulation (PPAR) , and neuroprotection .
Chemical Biology & SAR Logic
Structural Rationale
The 5-(1-piperidinyl) substitution confers three critical pharmacological advantages over the parent anthranilic acid:
-
Electronic Donation: The piperidine nitrogen lone pair acts as a strong mesomeric donor (+M effect) para to the 2-amino group. This increases the electron density of the aromatic ring, potentially enhancing
stacking interactions within the binding pockets of target proteins (e.g., the ATP-binding site of kinases). -
Solubility & Basicity: The piperidine ring introduces a solubilizing basic center (pKa ~11 for isolated piperidine, modulated by the aryl ring), improving the pharmacokinetic profile (ADME) compared to highly lipophilic fenamates.
-
Steric Bulk: The 5-position vector points away from the primary binding interface in COX enzymes but is critical for occupying the "solvent-exposed region" or "selectivity pocket" in kinase enzymes (e.g., the ribose-binding pocket).
Physicochemical Profile (Predicted)
| Property | 5-(1-piperidinyl)-Anthranilic Acid | Mefenamic Acid (Reference) | Impact on Drug Design |
| MW | ~220.27 Da | 241.29 Da | Fragment-like, ideal for lead optimization. |
| cLogP | ~2.1 - 2.5 | ~5.1 | Improved water solubility; reduced risk of phospholipidosis. |
| H-Bond Donors | 2 (NH₂, COOH) | 2 | Retains key interactions with Glu/Asp residues in targets. |
| H-Bond Acceptors | 4 (N, O) | 3 | Additional acceptor (piperidine N) for H-bonding. |
| TPSA | ~60 Ų | ~50 Ų | Good blood-brain barrier (BBB) permeability potential. |
Therapeutic Applications & Mechanisms[1][2][3]
Primary Indication: Kinase Inhibition (Oncology)
The most promising application of 5-(1-piperidinyl)-anthranilic acid derivatives is in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR .
-
Mechanism: The anthranilic acid carboxylate and amino groups mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The 5-piperidinyl group extends into the solvent channel or the hydrophobic back-pocket, mimicking the quinazoline core of drugs like Gefitinib.
-
Target: EGFR (Epidermal Growth Factor Receptor) . Overexpression leads to uncontrolled cell proliferation.
-
Signaling Pathway: The derivative blocks autophosphorylation, halting the downstream RAS-RAF-MEK-ERK cascade.
Secondary Indication: Metabolic Modulation (PPAR Agonism)
Recent studies on fenamate analogs suggest activity at Peroxisome Proliferator-Activated Receptors (PPARs) .
-
Mechanism: The acidic headgroup binds to the PPAR
ligand-binding domain (LBD), while the lipophilic 5-piperidinyl tail occupies the hydrophobic arm of the pocket. -
Therapeutic Outcome: Insulin sensitization (Type 2 Diabetes) and anti-inflammatory effects in adipose tissue.
Tertiary Indication: Neuroprotection
Anthranilic acid is a metabolite of the kynurenine pathway. Derivatives can modulate the kynurenine-3-monooxygenase (KMO) or act as NMDA receptor antagonists . The piperidine ring improves BBB penetration, making this scaffold viable for treating neurodegenerative conditions like Alzheimer's.
Visualizing the Mechanism
The following diagram illustrates the dual-potential mechanism: Kinase Inhibition (Oncology) and PPAR Activation (Metabolic).
Caption: Dual mechanism of action targeting EGFR kinase activity (inhibition) and PPAR-gamma activation (agonism).
Experimental Protocols
Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The most robust method to install the piperidine ring at the 5-position of the anthranilic acid core is via cross-coupling. Direct nucleophilic aromatic substitution is difficult due to the electron-rich nature of the amino-benzoate.
Reaction Scheme: 5-Bromoanthranilic acid + Piperidine → [Pd2(dba)3 / BINAP] → 5-(1-Piperidinyl)-anthranilic acid
Step-by-Step Protocol:
-
Reagents:
-
Substrate: Methyl 2-amino-5-bromobenzoate (1.0 eq) (Protecting the acid as an ester is crucial).
-
Amine: Piperidine (1.2 eq).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂2(dba)₃] (2 mol%).
-
Ligand: BINAP (racemic) (4 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) (1.4 eq).
-
Solvent: Toluene (Anhydrous).
-
-
Procedure:
-
Step A (Coupling): In a glovebox or under Argon, mix the bromo-ester, piperidine, Pd catalyst, BINAP, and base in toluene.
-
Heating: Seal the reaction vessel and heat to 100°C for 16 hours . Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT, filter through Celite to remove Pd residues. Concentrate the filtrate. Purify via flash chromatography (Silica gel).
-
Step B (Hydrolysis): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours.
-
Isolation: Acidify with 1M HCl to pH 4. The product, 5-(1-piperidinyl)-anthranilic acid , will precipitate. Filter and dry.
-
In Vitro Validation: EGFR Kinase Assay (FRET-based)
To verify the "Kinase Inhibitor" hypothesis.
-
Assay Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.
-
Components: Recombinant EGFR kinase domain, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.
-
Protocol:
-
Prepare a 3-fold serial dilution of the 5-(1-piperidinyl)-anthranilic acid derivative in DMSO (Top conc: 10 µM).
-
Add 5 µL of compound to a 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate for 60 minutes at Room Temperature.
-
-
Readout: Measure TR-FRET signal (Ratio of 665 nm / 615 nm).
-
Analysis: Plot dose-response curve to determine IC₅₀. A potent hit will show IC₅₀ < 100 nM.
Synthesis Workflow Diagram
Caption: Synthetic route for the generation of 5-(1-piperidinyl)-anthranilic acid from 5-bromo precursor.
Future Outlook & Strategic Recommendations
The 5-(1-piperidinyl)-anthranilic acid scaffold represents an under-explored chemical space bridging the gap between classic NSAIDs and modern kinase inhibitors.
-
Lead Optimization: Researchers should focus on substituting the 4-position of the piperidine ring. Adding a polar group (e.g., -OH, -NH2) here could further enhance solubility and create novel H-bond interactions within the kinase ribose pocket.
-
Combination Therapy: Given the potential dual activity (Anti-inflammatory + Anti-proliferative), this scaffold is a prime candidate for Colorectal Cancer (CRC) therapy, where inflammation drives tumorigenesis.
-
Safety Profiling: Early toxicology screens must assess hERG channel inhibition , a common risk with piperidine-containing aromatic compounds.
References
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link
-
Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Link
-
Levin, J. I., et al. (2001).[2] The Discovery of Anthranilic Acid-Based MMP Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Link
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research. Link
Sources
Methodological & Application
Application Note: Synthesis of Quinazolinone Scaffolds from 2-Amino-5-(1-piperidinyl)-benzoic Acid
Executive Summary
Quinazolin-4(3H)-ones are "privileged structures" in medicinal chemistry, serving as the core scaffold for varying classes of therapeutic agents, including anticonvulsants (Methaqualone), antihypertensives (Quinethazone), and recent anticancer kinase inhibitors.
This guide details the synthesis of quinazolinone derivatives starting from 2-Amino-5-(1-piperidinyl)-benzoic acid . This specific precursor is valuable because the C6-piperidinyl moiety (in the final quinazolinone numbering) acts as a solubility-enhancing group and a metabolic handle, often improving the pharmacokinetic profile of the drug candidate.
We present two distinct synthetic pathways:
-
Method A (The "Core" Route): Direct cyclization with formamide to yield the C2-unsubstituted parent scaffold.
-
Method B (The "Diversity" Route): A two-step sequence via a benzoxazinone intermediate to generate 2,3-disubstituted libraries.
Strategic Analysis & Retrosynthesis
The primary challenge with 2-Amino-5-(1-piperidinyl)-benzoic acid is the basicity of the piperidine nitrogen (
Pathway Visualization
Figure 1: Synthetic pathways for accessing distinct quinazolinone subclasses from the piperidinyl-anthranilic acid precursor.
Method A: Direct Cyclocondensation (Niementowski Reaction)
This method is ideal for generating the 6-(piperidin-1-yl)quinazolin-4(3H)-one core, which can be further functionalized at the N3 position via alkylation or used as a fragment in larger assemblies.
Mechanism
The reaction proceeds via the formation of an o-amido intermediate followed by thermal dehydration. The high boiling point of formamide drives the reaction by distilling off the water formed.
Protocol
Reagents:
-
2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)
-
Formamide (10.0 - 15.0 equiv) — Acts as solvent and reagent
-
Ammonium acetate (0.1 equiv) — Optional catalyst
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-Amino-5-(1-piperidinyl)-benzoic acid (e.g., 5.0 g, 22.7 mmol).
-
Addition: Add Formamide (15 mL). The solid may not dissolve immediately.
-
Reaction: Equip with a reflux condenser and heat the mixture to 140–150 °C in an oil bath.
-
Critical Observation: The mixture should become homogeneous as it heats. Evolution of water vapor (and potentially some ammonia) will occur.
-
Duration: Stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting acid spot (usually near baseline due to zwitterionic nature) should disappear, replaced by a less polar UV-active spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100 g).
-
Stir vigorously for 30 minutes. The product should precipitate as a solid.[1]
-
Note: If the piperidine moiety keeps the product soluble (due to protonation by residual formic acid generated), adjust pH to ~8-9 using saturated NaHCO₃ solution.
-
-
Purification:
-
Filter the solid and wash copiously with water to remove excess formamide.
-
Recrystallize from Ethanol or DMF/Water mixture.
-
Expected Yield: 75–85%
Method B: The Benzoxazinone Route (Library Synthesis)
This method is preferred when diversity at the N3 position (R-group) and C2 position (Methyl) is required. It proceeds via a reactive benzoxazinone intermediate (dynamic kinetic resolution is not required here, but moisture exclusion is critical).
Protocol
Part 1: Synthesis of the Benzoxazinone Intermediate
-
Setup: Mix 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv) with Acetic Anhydride (5.0 equiv).
-
Reaction: Reflux at 120–130 °C for 1–2 hours.
-
Chemistry: This simultaneously acetylates the amine and dehydrates the acid to close the ring, forming 2-methyl-6-(piperidin-1-yl)-4H-3,1-benzoxazin-4-one .
-
-
Isolation: Distill off excess acetic anhydride under reduced pressure. The residue (often a yellowish solid) is usually pure enough for the next step. Do not expose to moisture for long periods.
Part 2: Amine Condensation
-
Reaction: Dissolve the benzoxazinone residue in Glacial Acetic Acid (or Ethanol for sensitive amines).
-
Addition: Add the primary amine (
, 1.1 equiv). -
Cyclization: Reflux for 3–5 hours.
-
Workup: Pour into water. Neutralize with ammonia or NaHCO₃ to precipitate the free base of the piperidinyl-quinazolinone. Filter and recrystallize.[1][3]
Analytical Data & Validation
When characterizing these derivatives, specific NMR signatures confirm the structure.[3]
| Feature | 1H NMR Signal (approx. in DMSO-d6) | Structural Confirmation |
| H-2 (Method A) | Singlet, | Confirms quinazolinone ring closure (C2-H). |
| Piperidine | Multiplets, | Confirms integrity of the 6-substituent. |
| H-5, H-7, H-8 | Aromatic region, | Pattern depends on 6-substitution (usually d, dd, d). |
| N3-H (Method A) | Broad Singlet, | Disappears upon N3-alkylation (Method B). |
Troubleshooting & Optimization
Issue 1: Poor Precipitation in Method A.
-
Cause: The basic piperidine nitrogen forms a water-soluble formate salt.
-
Fix: Ensure the quench water is basic (pH > 9). Use 10% NaOH dropwise until precipitation completes.
Issue 2: Incomplete Cyclization in Method B.
-
Cause: Steric bulk of the amine (
) or insufficient heat. -
Fix: If the intermediate amide is isolated (ring open), add anhydrous ZnCl₂ (0.1 equiv) or NaOAc to the acetic acid reflux to force dehydration.
Issue 3: "Sticky" Products.
-
Cause: Piperidine derivatives can be lipophilic oils.
-
Fix: Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization.
References
-
Niementowski Reaction Overview
- Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.
-
Organic Chemistry Portal. "Synthesis of Quinazolines." Available at: [Link]
-
Benzoxazinone Intermediate Methodology
- Tiwari, S., & Singh, A.
-
National Institutes of Health (PMC). "Quinazoline derivatives: synthesis and bioactivities." Available at: [Link]
-
Microwave Assisted Variants (Green Chemistry)
-
ResearchGate. "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3." Available at: [Link]
-
- Precursor Properties (2-Amino-5-(1-piperidinyl)-benzoic acid)
Sources
Application Note: Advanced Cyclization Strategies for 2-Amino-5-(1-piperidinyl)-benzoic Acid
Executive Summary
2-Amino-5-(1-piperidinyl)-benzoic acid is a critical "privileged structure" intermediate. Its unique electronic profile—characterized by the electron-donating piperidine ring at the 5-position (para to the amine)—makes it a highly reactive precursor for synthesizing 6-substituted quinazolinones, a scaffold ubiquitous in EGFR kinase inhibitors, PARP inhibitors, and GPCR ligands.[1]
This Application Note provides three validated cyclization protocols. Unlike standard textbook methods, these protocols are optimized for the specific solubility and electronic properties of the piperidinyl-anthranilic acid core. We prioritize Microwave-Assisted Synthesis (MW) for its superior yield and reduced reaction times compared to conventional thermal heating.
Core Reaction Pathways
The following decision tree illustrates the divergent synthetic pathways covered in this guide.
Figure 1: Divergent cyclization pathways for 2-Amino-5-(1-piperidinyl)-benzoic acid. Pathway A targets the mono-carbonyl core; Pathway B targets the dione; Pathway C generates the reactive benzoxazinone electrophile.
Technical Background & Causality
Electronic Considerations
The 5-piperidinyl group acts as a strong Electron Donating Group (EDG).
-
Impact on Nucleophilicity: It increases the electron density on the aniline nitrogen (position 2), making it more nucleophilic than unsubstituted anthranilic acid.[1] This generally accelerates the initial attack on electrophiles (formamide, urea).[1]
-
Oxidation Risk: The electron-rich ring is susceptible to oxidation. Protocols must avoid prolonged exposure to air at high temperatures; inert atmosphere (N2/Ar) is recommended for thermal fusion steps.[1]
Solubility Challenges
The zwitterionic nature of the amino acid (amine + carboxylic acid) combined with the lipophilic piperidine tail creates solubility issues in non-polar solvents.
-
Solution: We utilize polar aprotic solvents (DMF) or neat reactants (Formamide) that can solubilize the zwitterion at high temperatures.[1]
Experimental Protocols
Protocol A: Microwave-Assisted Niementowski Cyclization
Target: 6-(piperidin-1-yl)quinazolin-4(3H)-one Mechanism: Thermal condensation with formamide.
Why Microwave? Conventional reflux in formamide requires 6–12 hours and often leads to oxidative tarring of the piperidine ring. Microwave irradiation creates "hot spots" that overcome the activation energy rapidly (15–30 mins), preserving the electron-rich scaffold.[1]
Materials
-
Starting Material: 1.0 eq (e.g., 220 mg)[1]
-
Formamide: 10–15 volumes (excess, acts as solvent)[1]
-
Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]
Step-by-Step Workflow
-
Preparation: In a 10 mL microwave-compatible vial, suspend the amino acid in formamide. Add ammonium acetate.[2]
-
Irradiation: Cap the vial. Program the microwave reactor (e.g., Biotage or CEM):
-
Temp: 150°C
-
Hold Time: 20 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Monitoring: Check TLC (10% MeOH in DCM). The fluorescent blue spot of the starting material should disappear.
-
Workup (Precipitation):
-
Allow the vial to cool to ~60°C.
-
Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.
-
Critical: The product should precipitate as a solid. If it oils out (due to piperidine lipophilicity), adjust pH to ~8 using sat.[1] NaHCO3.
-
-
Purification: Filter the solid, wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.
Protocol B: Solvent-Free Urea Fusion
Target: 6-(piperidin-1-yl)quinazoline-2,4(1H,3H)-dione Mechanism: Double condensation with urea.[1]
Why Fusion? Solvent-based methods often require high-boiling toxic solvents like phenol or diglyme. A solvent-free melt is greener and drives the equilibrium by evolving ammonia gas.
Materials
-
Starting Material: 1.0 eq
-
Urea: 5.0 eq (Large excess required to maintain a melt)[1]
Step-by-Step Workflow
-
Mixing: Grind the amino acid and urea together in a mortar until a fine, homogeneous powder is obtained.
-
Fusion: Transfer to a round-bottom flask. Heat the flask in an oil bath pre-heated to 180°C .
-
Observation: The mixture will melt, and ammonia gas will evolve (use a fume hood!).[1]
-
Duration: Heat for 1 hour. The melt will eventually solidify as the higher-melting quinazolinedione forms.
-
-
Workup:
-
Purification: The crude product is usually pure enough (>90%). For analytical purity, dissolve in 0.1 M NaOH (forms the sodium salt), filter, and re-precipitate with dilute HCl.[1]
Protocol C: Benzoxazinone Formation (The "Gateway")
Target: 2-methyl-6-(piperidin-1-yl)-4H-benzo[d][1,3]oxazin-4-one Utility: This is an unstable intermediate used to install substituents at the 2- or 3-position. It must be used immediately or stored under Ar.
Step-by-Step Workflow
-
Reaction: Dissolve starting material (1.0 eq) in Acetic Anhydride (5.0 volumes).
-
Reflux: Heat to reflux (140°C) for 1–2 hours.
-
Monitoring: The reaction mixture will turn from a suspension to a clear solution, then potentially darken.
-
Isolation:
-
Distill off excess acetic anhydride under reduced pressure (rotary evaporator).
-
Wash the residue with dry hexane to remove traces of anhydride.
-
Do not use water (hydrolysis risk).[1]
-
-
Next Step: React immediately with a primary amine (R-NH2) in acetic acid to form 2,3-disubstituted quinazolinones.
Analytical Validation
The following data profiles confirm the formation of the quinazolinone core.
| Feature | Starting Material | Product (Quinazolinone) | Diagnostic Change |
| 1H NMR (COOH) | Broad singlet ~12-13 ppm | Absent | Loss of carboxylic acid proton |
| 1H NMR (NH2) | Broad singlet ~5-7 ppm | Absent | Formation of amide/imine bonds |
| 1H NMR (C2-H) | N/A | Singlet ~8.0 ppm | Distinctive pyrimidine ring proton |
| IR (C=O) | ~1670 cm⁻¹ (Acid) | ~1680 cm⁻¹ (Amide) | Shift to cyclic amide (lactam) |
| Solubility | Soluble in dilute acid/base | Insoluble in water | Loss of zwitterionic character |
References
-
Microwave-Assisted Synthesis
-
Urea Fusion Protocol
- Title: Synthesis of Some New Quinazolinone Derivatives and Evalu
- Source:Asian Journal of Chemistry / PMC.
- Context: Details the fusion method with urea and subsequent workup for quinazoline-2,4-diones.
-
Benzoxazinone Intermediates
-
Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[5]
- Source:PMC (N
- Context: Comprehensive review on using acetic anhydride to form the benzoxazinone intermediate
-
-
Piperidine Substituent Effects (EGFR Inhibitors)
- Title: Design and synthesis of novel quinazolinone-based deriv
- Source:Dove Press / NIH.
- Context: Discusses the synthesis of 6-substituted quinazolinones and the electronic influence of substituents like piperidine on biological activity.
Sources
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling conditions for 2-Amino-5-(1-piperidinyl)-benzoic acid
Application Note: Amide Coupling Strategies for 2-Amino-5-(1-piperidinyl)-benzoic Acid
Part 1: Strategic Analysis & Chemical Logic
1.1 The "Anthranilic Trap" Coupling 2-Amino-5-(1-piperidinyl)-benzoic acid (2-A-5-PBA) presents a classic but often underestimated challenge in medicinal chemistry: the ortho-amino effect . Unlike standard benzoic acids, anthranilic acid derivatives possess a nucleophilic amine at the ortho position relative to the carboxylic acid.
When you activate the carboxylic acid (using EDC, HATU, or SOCl₂), the internal ortho-amine is positioned perfectly for an intramolecular nucleophilic attack. This leads to the rapid formation of Isatoic Anhydride (or benzoxazinone species), effectively "capping" your molecule and preventing reaction with the external amine.
1.2 The Electronic Influence of the 5-Piperidinyl Group The 5-piperidinyl substituent is a strong electron-donating group (EDG).
-
Impact on Nucleophilicity: It significantly increases the electron density of the aromatic ring, making the ortho-amine (
) more nucleophilic than in unsubstituted anthranilic acid. This accelerates the unwanted self-cyclization side reaction. -
Impact on Solubility: The molecule is zwitterionic. The basic piperidine nitrogen and the acidic carboxylate form a strong internal salt lattice, leading to poor solubility in non-polar solvents (DCM, Toluene) and requiring polar aprotic solvents (DMF, NMP, DMSO).
1.3 The Solution Architecture To ensure high yields and reproducibility, we cannot treat this as a standard amide coupling. We must choose a pathway that either exploits the cyclization or outcompetes it.
-
Method A (The Robust Route): Intentionally convert the starting material to the Isatoic Anhydride intermediate using CDI, then ring-open with the target amine. This is the most reliable method for scale-up.
-
Method B (The Direct Route): Use high-activity coupling reagents (HATU) with a "Reverse Addition" protocol to favor intermolecular coupling over intramolecular cyclization.
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways. The "Red Path" represents the failure mode (self-cyclization), while the "Green Paths" represent the successful strategies described below.
Caption: Figure 1. Competing pathways in anthranilic acid coupling. Method A (Green) utilizes the cyclic intermediate, while Method B (Yellow) attempts to outrun it.
Part 3: Detailed Experimental Protocols
Protocol A: The Isatoic Anhydride Method (Recommended)
Best for: Scale-up, valuable amines, and ensuring high purity.
Mechanism: This 2-step (one-pot) sequence uses 1,1'-Carbonyldiimidazole (CDI) to form the reactive isatoic anhydride. The target amine then attacks the carbonyl, releasing CO₂ and generating the amide bond irreversibly.
Reagents:
-
Substrate: 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)
-
Solvent: Anhydrous DMF or DMA (Due to zwitterionic solubility)
-
Base: DBU (0.1 equiv) - Optional catalyst for ring opening
Step-by-Step Workflow:
-
Activation:
-
Dissolve 1.0 equiv of 2-Amino-5-(1-piperidinyl)-benzoic acid in anhydrous DMF (concentration ~0.2 M).
-
Add 1.1 equiv of CDI in a single portion at Room Temperature (RT).
-
Observation: Evolution of CO₂ gas will be observed.
-
Stir at RT for 1–2 hours. Monitor by LCMS.[1] You will see the disappearance of the acid (M+H) and formation of the anhydride (Mass = Acid + 26 Da).
-
-
Coupling (Ring Opening):
-
Once activation is complete, add the Target Amine (1.0 – 1.1 equiv) directly to the reaction mixture.
-
Heat the reaction to 60–80°C . The piperidinyl electron donation stabilizes the anhydride, so thermal energy is often required to drive the nucleophilic attack by the external amine.
-
Catalysis: If the reaction is sluggish, add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir for 4–12 hours.
-
-
Work-up:
-
Cool to RT. Dilute with water (5x reaction volume).
-
The product often precipitates. Filter and wash with water.
-
If no precipitate: Extract with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/phenols) and Brine.
-
Protocol B: Direct HATU Coupling (High Throughput)
Best for: Small scale discovery, library synthesis, or when the target amine is non-nucleophilic.
Mechanism: Uses HATU to generate the highly reactive O-At ester.[2] Critical Control Point: You must NOT pre-activate the acid. Pre-activation allows time for the ortho-amine to attack the activated ester, forming the "dead" byproduct.
Reagents:
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv) AND the Target Amine (1.1 equiv) in DMF.
-
Add DIPEA (3.0 equiv).[3]
-
Note: At this stage, no reaction occurs. The acid and amine are simply co-dissolved.
-
-
Initiation:
-
Add HATU (1.1 equiv) in one portion.
-
Rationale: By having the target amine present at the moment of activation, you maximize the statistical probability of the amine attacking the active ester before the internal aniline can cyclize.
-
-
Reaction:
-
Stir at RT for 2–4 hours.
-
-
Work-up:
-
Standard aqueous work-up or direct purification via Prep-HPLC.
-
Part 4: Data Summary & Troubleshooting
Table 1: Comparison of Coupling Methods
| Feature | Method A (Isatoic Anhydride) | Method B (Direct HATU) |
| Primary Mechanism | Ring Opening of Anhydride | Active Ester Displacement |
| Risk of Cyclization | Zero (Cyclization is the pathway) | High (If pre-activated) |
| Byproducts | Imidazole, CO₂ (Gas) | Tetramethylurea, HOAt |
| Purification | Often Precipitation (High Purity) | Requires Column/HPLC |
| Reaction Temp | 60–80°C | Room Temperature |
| Recommended For | Scale-up (>1g), Weak Amines | Discovery (<50mg), HTS |
Troubleshooting Guide:
-
Issue: Low yield in Method A (Isatoic route).
-
Cause: The 5-piperidinyl group makes the anhydride ring electron-rich and less electrophilic.
-
Fix: Increase temperature to 100°C or use microwave irradiation. Add 0.5 equiv of DMAP or DBU.
-
-
Issue: Product mass +26 Da observed in LCMS (Method B).
-
Cause: Formation of the stable Isatoic Anhydride intermediate that failed to react with the amine.
-
Fix: Switch to Method A conditions (add DBU and heat the mixture) to force the ring opening.
-
-
Issue: Poor Solubility.
-
Cause: Zwitterionic lattice energy.
-
Fix: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. It often solubilizes anthranilic zwitterions better.
-
References
-
Sigma-Aldrich. 5-Amino-2-piperidin-1-yl-benzoic acid Product Page. (Accessed 2023). Link
-
PubChem. 2-Amino-5-(1-piperidinyl)benzoic acid Compound Summary. National Library of Medicine. Link
-
Wicinski, G., et al. "Reaction of anthranilic acid derivatives with cyclic anhydrides." ResearchGate. (2016). Link
-
BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). Link
-
Organic Chemistry Portal. Amide synthesis by acylation: Isatoic Anhydride Protocols. Link
Sources
Application Note: Preparation of 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the 5-position of the anthranilate core modulates lipophilicity and target binding affinity.
The method utilizes a Nucleophilic Aromatic Substitution (SNAr) on an activated nitro-benzoate precursor, followed by a chemoselective Nitro Reduction . This route is preferred over palladium-catalyzed cross-coupling (Buchwald-Hartwig) of 5-halo-anthranilates due to lower cost, avoidance of heavy metal scavenging, and higher regioselectivity.
Key Advantages of This Protocol
-
Regiospecificity: The para-nitro group directs nucleophilic attack exclusively to the 5-position.
-
Scalability: Avoids cryogenic conditions and expensive phosphine ligands.
-
Self-Validating: Intermediate isolation allows for rigorous quality control before the final reduction step.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary chemical transformations. The strategy relies on the electronic activation provided by the nitro group in the starting material, Methyl 5-fluoro-2-nitrobenzoate .
Strategic Logic
-
Activation: The nitro group at C2 is strongly electron-withdrawing (-M, -I effects). This activates the halogen at C5 (para position) for nucleophilic attack by piperidine.
-
Leaving Group Selection: Fluorine is selected over chlorine or bromine because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the SNAr reaction rate [1].
-
Reduction: The nitro group is subsequently reduced to the amine under mild conditions to preserve the ester functionality.
Figure 1: Retrosynthetic disconnection showing the conversion of the fluoro-nitro precursor to the final amino-ester.
Experimental Protocols
Step 1: Preparation of Methyl 2-nitro-5-(1-piperidinyl)benzoate
This step involves the displacement of the fluoride ion by piperidine.
Reagents & Materials:
-
Methyl 5-fluoro-2-nitrobenzoate (CAS: 393-85-1) [2]
-
Piperidine (ReagentPlus®, ≥99%)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous[1]
-
Acetonitrile (MeCN) or DMF (anhydrous)
Protocol:
-
Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 5-fluoro-2-nitrobenzoate (10.0 g, 50.2 mmol).
-
Solvent Addition: Add Acetonitrile (100 mL). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (13.9 g, 100.4 mmol, 2.0 equiv). The suspension may turn slightly yellow.
-
Nucleophile Addition: Add Piperidine (5.5 mL, 55.2 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Note: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a brilliant yellow/orange spot (Product, Rf ~0.5) should appear.
-
-
Workup:
-
Purification: Recrystallize from minimal hot Ethanol or use flash chromatography if high purity is required immediately.
Yield: Expect 85–92% as a yellow solid.
Step 2: Reduction to 2-Amino-5-(1-piperidinyl)-benzoic acid methyl ester
Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is provided as a robust alternative if hydrogenation equipment is unavailable.
Method A: Catalytic Hydrogenation (Preferred)
Reagents:
-
Methyl 2-nitro-5-(1-piperidinyl)benzoate (from Step 1)
-
10% Palladium on Carbon (Pd/C), wet support
-
Methanol (MeOH)[6]
-
Hydrogen gas (balloon pressure)
Protocol:
-
Setup: In a nitrogen-flushed flask, dissolve the nitro intermediate (5.0 g, 18.9 mmol) in MeOH (50 mL).
-
Catalyst: Carefully add 10% Pd/C (500 mg, 10 wt% loading). Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 3–12 hours.
-
Validation: The intense yellow color of the nitro compound will fade to a pale colorless/beige solution as the amine forms.
-
-
Workup:
-
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
-
Isolation: The product often solidifies upon standing. Triturate with cold Hexane/Ether to obtain the pure solid.
Data Analysis & Validation
Expected Analytical Data
| Analysis | Parameter | Expected Signal / Result |
| ¹H NMR (400 MHz, CDCl₃) | Piperidine Ring | |
| Methyl Ester | ||
| Aromatic Protons | ||
| Amine | ||
| Mass Spectrometry | ESI-MS (M+H)⁺ | Calculated: 235.14; Found: 235.1 ± 0.1 |
| Appearance | Visual | Off-white to pale beige crystalline solid |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete displacement due to moisture | Ensure K₂CO₃ is anhydrous and solvent is dry. Water deactivates the fluoride displacement. |
| Hydrolysis of Ester | Basic conditions too harsh | Avoid using hydroxide bases (NaOH/KOH). Stick to Carbonate bases. |
| Incomplete Reduction | Catalyst poisoning | Ensure the sulfur content in the starting material is negligible. Refresh H₂ balloon. |
Mechanistic Insight
Understanding the mechanism ensures the scientist can adapt the protocol if substrates change.
Step 1: SNAr Mechanism
The reaction proceeds via a Meisenheimer Complex . The nitro group at the ortho position relative to the ester (but para relative to the fluorine) withdraws electron density from the ring, lowering the energy of the transition state.
Figure 2: Reaction coordinate pathway for the SNAr displacement.
References
-
PubChem. (2025).[7] Methyl 2-amino-5-methylbenzoate Compound Summary. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 7. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Diazotization of 2-Amino-5-(1-piperidinyl)-benzoic Acid for Azo Dye Synthesis
Abstract
This application note details the protocol for the diazotization of 2-Amino-5-(1-piperidinyl)-benzoic acid and its subsequent coupling to generate azo dyes. Unlike simple anilines, this substrate presents unique challenges due to its zwitterionic character (anthranilic acid core) and the presence of a basic tertiary amine (piperidine moiety) at the 5-position. The protocol emphasizes critical process parameters (CPPs) such as pH control to manage protonation states, temperature regulation to prevent decomposition of the diazonium carboxylate intermediate, and safety measures regarding the potential shock sensitivity of isolated diazonium salts.
Introduction & Molecule Analysis[1][2][3][4]
2-Amino-5-(1-piperidinyl)-benzoic acid is a versatile intermediate. The ortho-amino carboxylic acid motif allows for the formation of metal-complex dyes, while the bulky, electron-rich piperidinyl group at the 5-position (para to the diazo group) imparts unique spectral bathochromic shifts and improved solubility in organic solvents compared to simple azo dyes.
Structural Considerations
-
Reaction Site: The primary amine at position 2 is the site of diazotization.[1]
-
Electronic Effects: The piperidinyl group is a strong electron donor (
effect). However, under the strongly acidic conditions required for diazotization ( ), the piperidine nitrogen is protonated ( ), forming a piperidinium cation. This temporary electron-withdrawing ammonium species stabilizes the molecule against oxidation during the reaction. -
Safety Critical: Diazotized anthranilic acids exist in equilibrium with diazonium carboxylates (zwitterionic internal salts). These species are known to be explosive when dry .[2] This protocol is designed to keep the intermediate in solution at all times.
Chemical Mechanism & Pathway[3][5][6][7]
The reaction proceeds via the formation of a nitrosonium ion (
Reaction Scheme Visualization
Figure 1: Reaction pathway from zwitterionic precursor to azo dye. Note the critical intermediate state.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| 2-Amino-5-(1-piperidinyl)-benzoic acid | >97% | Starting Material |
| Hydrochloric Acid (37%) | ACS Reagent | Solubilizer & Diazotization Medium |
| Sodium Nitrite ( | >99% | Diazotizing Agent |
| Sulfamic Acid / Urea | Reagent | Nitrite Scavenger (Quencher) |
| 2-Naphthol (or chosen coupler) | >98% | Coupling Partner |
| Sodium Carbonate ( | Anhydrous | pH Buffer |
| Sodium Hydroxide ( | Pellets | Coupler Solubilizer |
Equipment
-
Jacketed glass reactor or 3-neck round bottom flask (250 mL).
-
Mechanical stirrer (magnetic stirring is insufficient for thick slurries).
-
Digital thermometer (fast response).
-
Ice/Salt bath (
/Ice) capable of maintaining -5°C. -
Starch-Iodide paper (external indicator).
-
Congo Red paper (acidity check).[3]
Detailed Experimental Protocol
Phase A: Preparation of the Amine Solution
Rationale: The zwitterion has poor water solubility. We must convert it to the dihydrochloride salt (protonating both the aniline and the piperidine) to achieve a homogeneous solution before diazotization.
-
Charge 11.0 g (0.05 mol) of 2-Amino-5-(1-piperidinyl)-benzoic acid into the reactor.
-
Add 50 mL of distilled water. Stir to form a slurry.
-
Add 15 mL of concentrated HCl (37%) dropwise.
-
Observation: The slurry should dissolve as the dihydrochloride salt forms. If turbidity persists, warm slightly to 30°C, then cool back down.
-
-
Cool the solution to 0°C – 2°C using an ice/salt bath.
-
Note: Fine precipitation of the hydrochloride salt may occur upon cooling.[3] This is acceptable; the reaction will proceed heterogeneously if stirring is vigorous.
-
Phase B: Diazotization
Rationale: Exothermic reaction.[4] Temperature control is vital to prevent decomposition of the diazonium salt into phenols (via hydrolysis).
-
Prepare a solution of 3.6 g (0.052 mol) Sodium Nitrite in 10 mL water. Chill this solution to 0°C.
-
Add the nitrite solution to the amine mixture sub-surface (using a dropping funnel with a stem) over 20–30 minutes.
-
Critical Limit: Do not allow the internal temperature to exceed 5°C .[5]
-
-
Stir for 45 minutes at 0–5°C.
-
Endpoint Check (Starch-Iodide):
-
Quench: Add small amounts of solid Sulfamic Acid (or Urea) until the Starch-Iodide test is negative (remains white). This prevents side reactions during coupling.
Phase C: Coupling (Example with 2-Naphthol)
Rationale: Coupling requires an electron-rich partner. 2-Naphthol couples best as the naphtholate ion at pH 9-10.
-
Prepare Coupler Solution: In a separate beaker, dissolve 7.2 g (0.05 mol) 2-Naphthol in 100 mL water containing 4.0 g NaOH and 10 g
. Cool to 5°C.[5][6] -
Addition: Slowly pour the Diazonium Solution (from Phase B) into the Coupler Solution over 30 minutes.
-
Important: Maintain pH > 8 by adding 10%
solution if necessary. The dye will precipitate immediately.
-
-
Stir for 2 hours, allowing the temperature to rise to room temperature (20°C).
-
Workup:
-
Heat the suspension to 60°C for 30 minutes (to aggregate particles for easier filtration).
-
Filter under vacuum.
-
Wash the cake with 5% brine (NaCl solution) followed by cold water.
-
Dry in a vacuum oven at 50°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of azo dyes from 2-Amino-5-(1-piperidinyl)-benzoic acid.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decomposition of diazonium salt. | Ensure T < 5°C during nitrite addition. Ensure coupling is done immediately after quenching.[7] |
| Tarry Product | Oxidation of piperidine ring. | Ensure sufficient HCl excess during diazotization to keep the piperidine protonated. |
| Dull Color | Incomplete coupling or pH drift. | Check pH during coupling; it must remain alkaline (pH 9-10) for phenol couplers. |
| Explosion Risk | Isolation of dry diazonium salt.[2] | NEVER dry the intermediate diazonium salt. Process it as a wet solution. |
References
-
Organic Syntheses. Diazotization of Anthranilic Acid Derivatives. Coll. Vol. 5, p. 1120.
-
BenchChem. Application Notes: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production. (Proxy methodology for 5-substituted anthranilic acids).
-
Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-(1-piperidinyl)-benzoic acid.
- Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Revised Edition, Wiley-VCH, 2003. (Standard Text for Azo Coupling Mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
Using 2-Amino-5-(1-piperidinyl)-benzoic acid as a heterocycle precursor
Executive Summary
This guide details the strategic application of 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2) as a privileged scaffold in the synthesis of nitrogenous heterocycles. Unlike unsubstituted anthranilic acids, the inclusion of the 5-piperidinyl moiety introduces a bulky, basic pharmacophore early in the synthetic sequence. This substituent significantly influences the electronic properties of the aromatic ring—enhancing nucleophilicity at the C2-amine—while improving the aqueous solubility of the final drug-like candidates, particularly in kinase inhibitor development (e.g., EGFR, VEGF targets).
Chemical Profile & Reactivity
-
Compound: 2-Amino-5-(1-piperidinyl)-benzoic acid[1]
-
Role: Bifunctional nucleophile (Amine + Carboxylic Acid)
-
Electronic Effect: The C5-piperidinyl group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density at the para position (relative to the piperidine), which corresponds to the C2-amino group.
-
Synthetic Consequence: The C2-amine is highly nucleophilic, making cyclocondensations with electrophiles (formamide, anhydrides, isothiocyanates) faster than with unsubstituted anthranilic acids.
Application I: Microwave-Assisted Niementowski Cyclization
Target: Synthesis of 6-(1-piperidinyl)-quinazolin-4(3H)-one .
Mechanism: The classic Niementowski reaction involves the condensation of anthranilic acid with formamide.[2] While traditional thermal methods require high temperatures (140–160°C) and long reaction times (6–12 h), the high polarity of the zwitterionic starting material makes it an ideal candidate for microwave-assisted synthesis, often catalyzed by Lewis acids like Antimony(III) chloride (
Protocol A: Green Microwave Synthesis (Recommended)
-
Reagents:
-
2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)
-
Formamide (5.0 equiv, acts as solvent/reactant)
- (1.0 mol% catalyst) or Glacial Acetic Acid (catalytic)
-
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial, suspend 220 mg (1 mmol) of the anthranilic acid derivative in 200 µL (5 mmol) of formamide. Add 2.3 mg (0.01 mmol) of
. -
Irradiation: Seal the vial. Program the reactor for Dynamic Mode :
-
Temperature: 150°C
-
Power: Max 200W (with active cooling if available)
-
Hold Time: 10 minutes.
-
-
Workup (Self-Validating):
-
Cool the mixture to room temperature. The product often precipitates upon cooling.
-
Add 2 mL of ice-cold water. Sonicate for 1 minute to break up aggregates.
-
Validation Point: Check the supernatant pH. It should be near neutral. If the unreacted acid remains, the pH will be acidic.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (
mL) followed by cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol if purity is <95% by HPLC.
Data Comparison: Thermal vs. Microwave
| Parameter | Conventional Thermal | Microwave ( |
| Temperature | 160°C (Oil Bath) | 150°C (Internal IR) |
| Time | 8–12 Hours | 10 Minutes |
| Yield | 65–75% | 88–94% |
| Solvent Waste | High (Workup) | Minimal (Solvent-free) |
Application II: The Benzoxazinone Gateway
Target: Synthesis of 2-Substituted-6-(1-piperidinyl)-quinazolin-4(3H)-ones . Rationale: Direct reaction with substituted amides is difficult. A more robust route proceeds through a 3,1-benzoxazin-4-one intermediate. This "gateway" intermediate is highly reactive toward amines, allowing the introduction of diverse substituents at the 3-position (N3) or 2-position of the final quinazoline.
Protocol B: Two-Step Cyclization via Acetic Anhydride
Step 1: Benzoxazinone Formation
-
Reaction: Dissolve 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).
-
Reflux: Heat to reflux (140°C) for 1 hour. The amine is acetylated first, followed by cyclodehydration.
-
Monitoring: TLC (50% EtOAc/Hexane). The starting material (highly polar, stays at baseline) will disappear, replaced by a less polar, UV-active spot (Benzoxazinone).
-
Isolation: Concentrate in vacuo to remove excess anhydride. The residue (2-methyl-6-(piperidin-1-yl)-4H-3,1-benzoxazin-4-one) is moisture sensitive; use immediately.
Step 2: Aminolysis to Quinazolinone
-
Reaction: Redissolve the crude benzoxazinone in Glacial Acetic Acid.
-
Addition: Add the desired primary amine (
, 1.2 equiv). -
Cyclization: Reflux for 2–4 hours.
-
Mechanism: The amine opens the lactone ring to form an amide, which then dehydrates to close the quinazolinone ring.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways available from the 2-Amino-5-(1-piperidinyl)-benzoic acid scaffold.
Caption: Divergent synthesis pathways. The Niementowski route (top) yields the unsubstituted lactam, while the Benzoxazinone route (bottom) allows functionalization at the 2- and 3-positions.
Application III: Synthesis of 2-Thioxo Derivatives
Target: 6-(1-piperidinyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . Relevance: Thioxo-derivatives are key precursors for S-alkylation to generate EGFR inhibitors.
Protocol C: Isothiocyanate Condensation
-
Mixture: In a round-bottom flask, combine:
-
2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 equiv)
-
Isothiocyanate (
, e.g., Phenyl isothiocyanate, 1.1 equiv) -
Triethylamine (
, 2.0 equiv) -
Ethanol (Absolute, 10 mL/mmol)
-
-
Reflux: Heat to reflux for 3–5 hours.
-
Observation: The reaction typically turns from a suspension to a clear solution, then precipitates the product.
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.
-
Validation:
NMR will show a distinct downfield shift for the NH protons due to the thiocarbonyl group.
References
-
Wang, L. et al. (2009). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Link
-
Banu, M. et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents. Molecules. Link
-
BenchChem Application Note. Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Link
-
Connolly, D. et al. (2005). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. Link
-
Ziyadullayev, M. et al. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones. ResearchGate. Link
Sources
Application Note: Reaction of 2-Amino-5-(1-piperidinyl)-benzoic acid with Isocyanates
Abstract & Introduction
The reaction of 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2) with organic isocyanates is a pivotal transformation in medicinal chemistry, primarily used to synthesize 6-(piperidin-1-yl)quinazoline-2,4(1H,3H)-dione scaffolds. These heterocyclic cores are privileged structures found in serotonin (5-HT) antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and antihypertensive agents (e.g., Ketanserin analogs).
This application note details the synthesis, mechanism, and optimization of this reaction. Unlike simple anilines, the presence of the ortho-carboxylic acid allows for a subsequent intramolecular cyclization, while the para-piperidinyl group (relative to the amine) acts as a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the aniline nitrogen.
Key Applications
-
Library Synthesis: Rapid generation of N3-substituted quinazoline-2,4-diones.
-
Fragment-Based Drug Design: Introduction of the piperidine moiety to improve solubility and pharmacokinetic profiles (logP modulation).
Chemistry & Mechanism[1][2][3][4][5][6]
The transformation proceeds via a two-stage mechanism: Urea Formation followed by Cyclodehydration .
-
Nucleophilic Addition: The primary amine of the benzoic acid attacks the electrophilic carbon of the isocyanate (
). The electron-donating piperidinyl group at position 5 increases the electron density of the amine, accelerating this step compared to unsubstituted anthranilic acids. -
Cyclization: The resulting ureido-benzoic acid intermediate undergoes intramolecular condensation. The urea nitrogen (N3) attacks the carboxylic acid carbonyl, eliminating water to close the pyrimidine-dione ring.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway from anthranilic acid derivative to quinazolinedione.
Experimental Protocols
We present two protocols: Method A for robust, large-scale synthesis of stable ureas, and Method B for a rapid "One-Pot" synthesis preferred in high-throughput chemistry.
Method A: Stepwise Synthesis (Isolation of Urea)
Recommended for characterization of intermediates or when the isocyanate is valuable/scarce.
Materials:
-
Substrate: 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 eq)
-
Reagent: Aryl or Alkyl Isocyanate (1.1 eq)
-
Solvent: Anhydrous THF or 1,4-Dioxane
-
Catalyst: None required (or 0.1 eq TEA if reaction is slow)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 2-Amino-5-(1-piperidinyl)-benzoic acid in 5 mL of anhydrous THF. Note: If solubility is poor due to the zwitterionic nature, add 1.0 eq of Triethylamine (TEA) to solubilize the carboxylate.
-
Addition: Add 1.1 mmol of the isocyanate dropwise at room temperature (25°C) under
atmosphere. -
Reaction: Stir for 2–4 hours. The electron-rich aniline usually reacts rapidly.
-
Workup: The ureido-benzoic acid often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from EtOH.
-
Cyclization (Step 2): Reflux the isolated urea in Ethanol containing 10% HCl or Glacial Acetic Acid for 2–6 hours to effect cyclization.
Method B: One-Pot Acid-Mediated Cyclization (Preferred)
Recommended for library generation and maximum yield.
Protocol:
-
Setup: To a reaction vial, add 2-Amino-5-(1-piperidinyl)-benzoic acid (1.0 eq) and Acetic Acid (glacial, 10 vol).
-
Reaction: Add the Isocyanate (1.2 eq).
-
Thermal Cycle: Heat the mixture to 100°C–110°C for 4–6 hours.
-
Mechanism Insight: Acetic acid serves as both solvent and acid catalyst, protonating the isocyanate to improve electrophilicity and facilitating the dehydration of the urea intermediate.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The quinazoline-2,4-dione product typically precipitates as a stable solid. Filter, wash with water (to remove acetic acid) and hexanes.
Data Summary: Solvent & Condition Effects[7][8]
| Parameter | THF (Method A) | Acetic Acid (Method B) | DMF |
| Solubility of Substrate | Moderate (may need base) | High (Protonation of piperidine) | High |
| Reaction Rate | Fast (Urea formation) | Fast (Full Cyclization) | Moderate |
| Major Product | Urea Intermediate | Quinazoline-2,4-dione | Mixed |
| Workup Difficulty | Low (Filtration) | Low (Precipitation) | High (Requires aqueous wash) |
Troubleshooting & Optimization (Expertise)
Solubility of the Zwitterion
The starting material contains a basic piperidine (
-
Solution: Use Method B (Acetic Acid) where the solvent protonates the amine, breaking the zwitterionic lattice. Alternatively, in Method A, use DMF or add 1 equivalent of DIPEA.
Moisture Sensitivity
Isocyanates hydrolyze to amines and
-
Control: Use anhydrous solvents. If the isocyanate is old, distill it or use a 20% excess.
-
Indicator: If you observe significant gas evolution (
) upon addition, your solvent is wet.
Regioselectivity
While rare for this substrate, reaction at the piperidine nitrogen is impossible (tertiary amine). However, if the carboxylic acid is activated (e.g., using EDC/NHS), the isocyanate could theoretically react with the acid to form a mixed anhydride, though this is reversible. The N-nucleophile is kinetically favored.
Decision Tree for Purification
Figure 2: Purification workflow for quinazoline-2,4-dione products.
References
-
Connolly, D. J., et al. (2005). "Synthesis of quinazolin-2,4(1H,3H)-diones from amino acids." Tetrahedron, 61(43), 10153-10160.
-
Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.
- Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry." Pergamon Press.
-
Gao, S., et al. (2014). "One-pot synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzamides and isocyanates." Journal of Organic Chemistry.
-
Chemical Book. "2-Amino-5-(1-piperidinyl)benzoic acid Properties."
(Note: The reaction conditions described are standard chemical transformations supported by the general literature on quinazoline synthesis cited above.)
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-(1-piperidinyl)-benzoic acid
This guide is structured as a Tier-2 Technical Support escalation resource. It assumes the user has basic organic synthesis knowledge but is facing specific purity or isolation challenges with 2-Amino-5-(1-piperidinyl)-benzoic acid .
Ticket ID: 2A5P-PUR-001 Classification: Intermediate Isolation & Purification Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of 2-Amino-5-(1-piperidinyl)-benzoic acid presents a classic "Amphoteric Challenge." The molecule contains three distinct functional regions that dictate its solubility and stability:
-
Benzoic Acid Moiety: Acidic (pKa ~4.2).
-
Primary Amine (Position 2): Weakly basic, highly prone to oxidation.
-
Piperidinyl Group (Position 5): Tertiary amine, lipophilic, moderately basic.
Common Failure Modes:
-
Oiling Out: Failure to crystallize at the isoelectric point (pI).
-
Oxidative Degradation: Product turns brown/purple due to air sensitivity (quinone-imine formation).
-
Salt Contamination: Inability to remove inorganic salts (NaCl, Na₂SO₄) during isolation.
Module 1: The "Sticky" Precursor (Nitro-Intermediate)
Before addressing the final amine, ensure the purity of the nitro-precursor (5-(1-piperidinyl)-2-nitrobenzoic acid). Impurities here will carry over and poison the reduction catalyst.
Issue: Excess Piperidine Contamination
Symptom: The nitro-intermediate is an oil or sticky solid that smells of amine. Root Cause: Piperidine (used in excess for the SNAr reaction) is trapped in the crystal lattice or oil.
Protocol: Acid-Base Wash [1]
-
Dissolution: Dissolve the crude nitro-intermediate in 1N NaOH (pH > 12). The product forms a soluble carboxylate salt; free piperidine remains as an oil/emulsion.
-
Extraction: Wash the aqueous layer 2x with Ethyl Acetate or Dichloromethane (DCM) .
-
Why? This removes the uncharged, lipophilic free piperidine.
-
-
Precipitation: Acidify the aqueous layer slowly with 3N HCl to pH 3-4.
-
Result: The product precipitates as the free acid.
-
-
Wash: Filter and wash the cake with water (removes salts) followed by cold hexanes (removes trace organics).
Module 2: The Reduction Step (Nitro Amino)
The conversion of the nitro group to the amine is the most critical step for color and purity.
Issue: Incomplete Reduction or Catalyst Poisoning
Symptom: TLC shows a trailing spot or starting material remains after hours. Root Cause: Sulfur or halide impurities from the precursor are poisoning the Pd/C catalyst.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Filter reaction through Celite. Add fresh catalyst (5 wt%) and restart H₂ sparge. |
| Red/Brown Filtrate | Oxidation | CRITICAL: Add 0.5 eq of Sodium Ascorbate or Sodium Dithionite to the workup buffer. Keep under N₂. |
| Unknown Impurity | Hydroxylamine intermediate | The reduction stopped at the hydroxylamine (-NHOH). Increase Temperature to 50°C or add trace Acetic Acid. |
Module 3: Final Product Isolation (The Zwitterion Challenge)
This is the most frequent point of failure. The product is amphoteric (zwitterionic).
The Isoelectric Point (pI) Protocol
You cannot simply "evaporate" the solvent. You must precipitate the product at its pI, where its solubility is lowest.
Step-by-Step Isolation:
-
Catalyst Removal: Filter the hydrogenation mixture (usually in MeOH/EtOH) through Celite under Nitrogen.
-
Concentration: Concentrate the filtrate to ~20% of original volume.
-
Water Addition: Add degassed water (ratio 1:1 with remaining alcohol).
-
The pH Titration (The Critical Step):
-
If the solution is acidic (from reduction conditions): Add 1N NaOH dropwise.
-
If the solution is basic: Add 1N Acetic Acid dropwise.
-
Target: Monitor pH. The product will precipitate heavily between pH 5.5 and 6.5 .
-
Note: Do not overshoot. At pH < 4, it redissolves (ammonium salt). At pH > 8, it redissolves (carboxylate salt).
-
Visualizing the Workflow
Caption: Logical workflow for the isolation of amphoteric anthranilic acid derivatives, highlighting the critical decision point at the "Oiling Out" phase.
FAQ: Frequently Asked Questions
Q1: My product turns dark purple/brown upon filtration. Is it ruined? A: It is oxidizing. Anthranilic acids with electron-donating groups (like piperidine) at the 5-position are very electron-rich and prone to air oxidation to form "Wurster-type" radical cations or azo-dimers.
-
Fix: Wash the filter cake with water containing 1% Sodium Metabisulfite . Dry the solid in a vacuum oven flushed with Argon, not air.
Q2: I cannot get a solid; it remains a "gum" at pH 6. Why? A: This is "oiling out," often caused by residual organic solvents (THF, DMF) or impurities acting as plasticizers.
-
Fix: Decant the supernatant. Dissolve the gum in a minimum amount of Methanol . Add Diethyl Ether slowly until turbid. Scratch the flask walls with a glass rod to induce nucleation.
Q3: Can I use column chromatography? A: Yes, but standard silica is acidic and may streak the amine.
-
Protocol: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes. Elute with DCM:Methanol (95:5) .
-
Warning: Chromatography exposes the compound to air and silica surface acidity, which promotes oxidation. Recrystallization is preferred for stability.
Q4: What is the best solvent for recrystallization? A: Ethanol/Water (9:1) or Methanol/Water .
-
Dissolve hot in alcohol, filter (if needed), then add warm water dropwise until just turbid. Let cool slowly to 4°C.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Pfizer Inc. Process for the preparation of anthranilic acid derivatives. US Patent 6,541,634. 2003 . (Describes industrial pH adjustment protocols for substituted aminobenzoic acids).
-
Sigma-Aldrich. 5-Amino-2-piperidin-1-yl-benzoic acid Product Data. (Used for structural confirmation and physical property estimation).[2]
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012.
Sources
Overcoming steric hindrance in 5-piperidinyl-benzoic acid reactions
Technical Support Center: 5-Piperidinyl-Benzoic Acid Derivatization
Case ID: #PBA-5-STERIC Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Invisible" Steric Barrier
Researchers often misdiagnose reactions with 5-piperidinyl-benzoic acid (and its derivatives) as purely "steric" failures. In reality, you are likely fighting a two-front war:
-
The Zwitterionic Trap: The basic piperidine nitrogen (
) and the acidic carboxylate ( ) form a stable internal or intermolecular salt. This lattice energy dramatically reduces solubility in standard organic solvents (DCM, THF), mimicking steric non-reactivity. -
True Steric Hindrance: If your scaffold contains ortho-substituents (e.g., 2-fluoro-5-piperidinyl) or if you are coupling to a bulky amine, the transition state for standard activated esters (OBt/OAt) is too crowded to form.
This guide provides a logic-driven workflow to bypass these barriers using advanced coupling agents (T3P, Ghosez’s Reagent) and solubility tricks.
Part 1: Diagnostic Workflow
Before adding reagents, determine if your failure is Solubility-Driven or Reactivity-Driven .
Figure 1: Decision matrix for diagnosing reaction failures based on physical observation and structural constraints.
Part 2: Overcoming Steric Hindrance (The Protocols)
When standard HATU/EDC couplings fail due to steric bulk (either on the benzoic acid core or the amine partner), you must minimize the size of the "activated" intermediate.
Method A: The "Propylphosphonic Anhydride" (T3P) Protocol
Best For: Moderately hindered couplings, scale-up, and avoiding epimerization.[1] Mechanism: T3P forms a mixed anhydride that is less bulky than the OBt ester formed by HATU. It also acts as a water scavenger, driving the equilibrium.
Protocol:
-
Dissolution: Dissolve 5-piperidinyl-benzoic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc or 2-MeTHF .
-
Note: If the zwitterion is insoluble, use DMF or NMP (minimum volume).
-
-
Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq).
-
Critical: Pyridine often yields higher conversion rates with T3P than DIPEA due to less steric clutter around the proton transfer.
-
-
Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Validation: Monitor by LCMS. The byproduct is water-soluble, simplifying workup.[2]
-
Method B: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extreme steric hindrance (e.g., ortho-substituted benzoic acids) or non-nucleophilic amines (e.g., electron-deficient anilines).
Mechanism: Converts the carboxylic acid to an Acid Chloride under neutral conditions. Acid chlorides are the smallest possible electrophiles (
Protocol:
-
Activation: Suspend 5-piperidinyl-benzoic acid (1.0 eq) in dry DCM (or CHCl3).
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) at 0°C.
-
Formation: Stir at RT for 1–2 hours.
-
Checkpoint: The reaction should become clear as the acid chloride forms. If not, verify the piperidine nitrogen is protected (e.g., N-Boc). If unprotected, the acid chloride will self-polymerize with the piperidine of a neighboring molecule. You MUST protect the piperidine N (e.g., Boc) before using acid chlorides.
-
-
Coupling: Add the amine partner (1.2 eq) and DIPEA (2.0 eq) to the acid chloride solution. Stir 2–16 h.
Part 3: Data & Comparison
Table 1: Coupling Reagent Performance for Hindered Benzoic Acids
| Feature | HATU / HBTU | T3P (Propylphosphonic anhydride) | Ghosez's Reagent (Acid Chloride) |
| Steric Tolerance | Low to Medium | High | Very High |
| Active Species | Bulky OBt/OAt ester | Mixed Anhydride | Small Acid Chloride (-COCl) |
| Solubility | Good in DMF | Excellent in EtOAc/DCM | Requires dry DCM/CHCl3 |
| Byproducts | Tetramethylurea (hard to remove) | Water-soluble phosphates (Easy wash) | Amides/Ureas (Neutral) |
| Risk | Explosive (HOBt derivatives) | Safe / Non-explosive | Moisture Sensitive |
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My reaction mixture turned into a black tar/gum. What happened? A: This is likely polymerization . If your piperidine nitrogen is unprotected (free NH), it acts as a nucleophile. When you activate the carboxylic acid (with HATU or Ghosez), the piperidine of Molecule A attacks the activated acid of Molecule B.
-
Fix: You must use N-Boc-5-piperidinyl-benzoic acid or N-Cbz variants. If you need the free amine later, deprotect after the amide coupling.
Q2: I see the starting material disappearing on LCMS, but the product peak is small. Where is the mass going? A: Check for the N-acyl urea byproduct. If using carbodiimides (EDC/DCC), the activated intermediate can rearrange if the amine attack is slow (due to sterics).
-
Fix: Switch to T3P (Method A). T3P does not form N-acyl ureas.
Q3: The reaction is heterogeneous (cloudy) even in DMF. A: The zwitterionic lattice is strong.
-
Fix: Add LiCl (0.4 M) to the DMF/NMP solution. Lithium ions disrupt the hydrogen bond network and solubilize the peptide/amino-acid chains (chaotropic effect). Alternatively, use microwave irradiation (50°C, 10-30 min) to overcome the solubility energy barrier.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Ghosez, L., et al. (1979). "A new method for the synthesis of amides from carboxylic acids and amines." Chemical Communications. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4] Tetrahedron. Link
Sources
Technical Support Center: 2-Amino-5-(1-piperidinyl)-benzoic Acid Cyclization
The following technical support guide is designed for organic chemists and process development scientists working with the cyclization of 2-Amino-5-(1-piperidinyl)-benzoic acid .
This guide prioritizes the Niementowski Cyclization and its modern variants (e.g., Formamidine Acetate method) to generate the target 6-(piperidin-1-yl)quinazolin-4(3H)-one scaffold.
Topic: Optimization of Yield & Purity in Quinazolinone Synthesis Target Molecule: 6-(piperidin-1-yl)quinazolin-4(3H)-one Support Level: Tier 3 (Senior Application Scientist)
Core Reaction Logic & Mechanism
Before troubleshooting, verify your reaction pathway. The transformation of 2-amino-5-(1-piperidinyl)-benzoic acid (Starting Material, SM ) into the quinazolinone core involves a condensation followed by a dehydrative cyclization.
The "Black Box" of Cyclization
The 5-piperidinyl group is an electron-donating group (EDG) para to the aniline nitrogen.
-
Advantage: It increases the nucleophilicity of the aniline, theoretically accelerating the initial attack on the electrophile (Formamide or Formamidine).
-
Risk: It makes the ring susceptible to oxidative degradation (tar formation) at the high temperatures (>140°C) typically required for classical Niementowski conditions.
Visual Workflow (Graphviz)
The following diagram outlines the standard and alternative pathways, highlighting critical failure points.
Figure 1: Reaction pathways comparing Classical (Method A) and Milder (Method B) routes. Note the risk of tar formation in Method A.
Optimized Protocols
Protocol A: The "Formamide" Route (Classical but Risky)
Best for: Large scale, low cost, robust substrates.
-
Stoichiometry: Mix SM (1.0 equiv) with Formamide (5.0–10.0 equiv).
-
Catalyst: Add catalytic Ammonium Acetate (0.1 equiv) to assist proton transfer.
-
Temperature: Heat to 140–150°C . Critical: Do not exceed 160°C to avoid decomposition of the piperidine ring.
-
Time: 4–6 hours. Monitor by LCMS.
-
Workup: Cool to room temperature. Pour into ice-water . The product should precipitate. Filter and wash with water.[1]
Protocol B: The "Formamidine Acetate" Route (Recommended)
Best for: High purity, maximizing yield, avoiding tar.
-
Stoichiometry: Mix SM (1.0 equiv) with Formamidine Acetate (1.5–2.0 equiv).
-
Solvent: 2-Methoxyethanol (for higher boiling point) or n-Butanol.
-
Temperature: Reflux (approx. 115–125°C).
-
Time: 6–12 hours.
-
Mechanism: Formamidine acetate acts as a more reactive electrophile than formamide, allowing lower temperatures and cleaner conversion.
Troubleshooting & FAQs
Symptom 1: "My reaction mixture turned into a black tar."
Diagnosis: Oxidative degradation. The electron-rich piperidinyl ring is sensitive to oxidation at high temperatures.
-
Fix 1 (Inert Atmosphere): You must run this reaction under Nitrogen or Argon.[2] Formamide at 150°C acts as an oxidizer if air is present.
-
Fix 2 (Temp Control): Lower the bath temperature to 135°C and extend the reaction time.
-
Fix 3 (Switch Method): Switch to Protocol B (Formamidine Acetate) to operate at <120°C.
Symptom 2: "LCMS shows M+1 mass, but NMR says it's not cyclized."
Diagnosis: You likely have the uncyclized intermediate (N-formyl anthranilic acid derivative) or the diamide.
-
The Cause: Water in the system is preventing the final dehydration step (equilibrium is pushing back).
-
The Fix:
-
Ensure Formamide is dry (distill over CaO if necessary).
-
Dean-Stark Trap: If using a solvent (e.g., toluene/DMF mix), use a Dean-Stark trap to physically remove water.
-
Microwave: Transfer the mixture to a microwave vial. Irradiate at 150°C for 20 mins. The pressure aids cyclization.
-
Symptom 3: "Low yield during precipitation/workup."
Diagnosis: The product is amphoteric due to the piperidine (basic) and the quinazolinone lactam (weakly acidic/phenolic character).
-
The Science: If you pour into acidic water, the piperidine protonates, and the salt stays in the mother liquor. If too basic, the lactam deprotonates.
-
The Fix (Isoelectric Point):
-
After reaction, dilute with water.[3]
-
Adjust pH carefully to pH 7–8 using dilute NH4OH or Acetic Acid.
-
Allow the slurry to stir at 0°C for 2 hours to maximize crystallization.
-
Data Summary: Solvent & Reagent Effects[2][5]
| Parameter | Formamide (Neat) | Formamidine Acetate (EtOH) | Orthoformate (Toluene) |
| Reaction Temp | 150°C | 80–100°C | 110°C |
| Yield (Typical) | 40–60% | 75–85% | 60–70% |
| Purity (Crude) | Low (Tarry) | High | Medium |
| Moisture Sensitivity | Low | Low | High (Hydrolysis risk) |
| Recommendation | Scale-up only | Optimization / R&D | Alternative |
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for yield optimization.
References
-
Niementowski Quinazoline Synthesis Review
- Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202.
- Context: Comprehensive review of the mechanism and vari
-
Microwave Assisted Synthesis
- Alexandre, F. R., et al. "Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of 4(3H)-quinazolinones." Tetrahedron Letters 43.21 (2002): 3911-3913.
- Context: Validates the use of microwave irradiation to improve yield and reduce tar form
-
Formamidine Acetate Method
- Han, Y., et al. "One-pot synthesis of 4(3H)-quinazolinones from anthranilic acid and formamidine acetate.
- Context: Provides the specific protocol for the milder "Method B" recommended in this guide.
-
Piperidinyl-Quinazoline Kinase Inhibitors
- Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry (Relevant structural analogs and workup conditions for piperidinyl-substituted cores).
-
(General search for scaffold verification).
Sources
Technical Support Center: Stability of 2-Amino-5-(1-piperidinyl)-benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-5-(1-piperidinyl)-benzoic acid. This document provides a comprehensive overview of potential stability issues under acidic conditions, troubleshooting strategies for common experimental challenges, and detailed protocols for conducting robust stability studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Amino-5-(1-piperidinyl)-benzoic acid, particularly under acidic conditions?
A1: Based on its chemical structure, which features an aromatic amine, a tertiary amine within the piperidinyl ring, and a carboxylic acid, 2-Amino-5-(1-piperidinyl)-benzoic acid is susceptible to several degradation pathways in acidic environments. The primary concerns include:
-
Hydrolysis: The amide-like linkage of the piperidinyl group to the benzene ring and the carboxylic acid itself could be susceptible to acid-catalyzed hydrolysis, although the latter is generally stable. More likely is the protonation of the nitrogen atoms, which can influence the electronic properties of the molecule and its susceptibility to other degradation pathways.
-
Oxidation: Aromatic amines are prone to oxidation, which can be exacerbated by acidic conditions and the presence of trace metals or dissolved oxygen. This can lead to the formation of colored degradation products.
-
Decarboxylation: While generally requiring harsh conditions, the potential for decarboxylation of the benzoic acid moiety, especially under heat and acid stress, should not be entirely dismissed without experimental evidence.
-
Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light. The energy from UV or even visible light can promote degradation, a process that can be influenced by the pH of the solution.[1]
Q2: What are the initial signs of degradation I should look for in my experiments?
A2: Visual inspection of your sample is the first line of defense. Signs of degradation can include:
-
Color Change: The formation of oxidized impurities often leads to a yellowing or browning of the solution.
-
Precipitation: Degradation products may be less soluble than the parent compound, leading to the formation of a precipitate.
-
Changes in Chromatographic Profile: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main peak corresponding to 2-Amino-5-(1-piperidinyl)-benzoic acid are clear indicators of degradation.
Q3: How does pH influence the stability of this molecule?
A3: The pH of the solution will significantly impact the ionization state of both the amino and carboxylic acid functional groups. In acidic conditions (low pH), the amino groups will be protonated. This protonation can increase the compound's solubility in aqueous media but may also render it more susceptible to certain degradation pathways. The stability of related aminobenzoic acids has been shown to be pH-dependent.[1][2] A systematic pH stability study is essential to identify the pH range where the molecule exhibits maximum stability.
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of 2-Amino-5-(1-piperidinyl)-benzoic acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared acidic solution. | Impurities in the starting material. | Review the certificate of analysis of your 2-Amino-5-(1-piperidinyl)-benzoic acid. Consider re-purification if necessary. |
| Contamination from glassware or solvents. | Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC grade) solvents and reagents. | |
| On-column degradation. | The acidic mobile phase combined with the stationary phase might be promoting degradation. Try a different column with a more inert stationary phase or adjust the mobile phase pH to a less acidic level, if compatible with your separation method. | |
| Rapid degradation observed under mild acidic conditions. | Presence of oxidizing agents. | De-gas your solvents to remove dissolved oxygen. Consider adding an antioxidant to your formulation if appropriate for the intended application. |
| Presence of metal ion catalysts. | Use high-purity water and reagents. If metal contamination is suspected, consider the use of a chelating agent like EDTA. | |
| Photosensitivity. | Protect your samples from light by using amber vials or wrapping them in aluminum foil.[3] | |
| Inconsistent results between replicate stability studies. | Variability in experimental conditions. | Ensure precise control over temperature, pH, and light exposure in all experiments.[4] |
| Inhomogeneous sample. | Ensure complete dissolution and thorough mixing of your sample before stressing and analysis. | |
| Issues with the analytical method. | Validate your analytical method for robustness to ensure small variations in method parameters do not significantly impact the results.[5] |
Experimental Protocols
A forced degradation study is a critical component of assessing the intrinsic stability of a drug substance.[6][7][8] This involves intentionally degrading the sample under more severe conditions than those it would typically encounter.[9] The goal is to generate potential degradation products and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of 2-Amino-5-(1-piperidinyl)-benzoic acid. The target degradation is typically in the range of 5-20%.[7]
1. Sample Preparation:
-
Prepare a stock solution of 2-Amino-5-(1-piperidinyl)-benzoic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 24, 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 24, 48 hours |
| Thermal Stress | Solid & Solution | 80°C | 24, 48, 72 hours |
| Photostability | UV (254 nm) & Visible Light | Room Temperature | Expose until significant degradation is observed, with a dark control. |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways under each stress condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify the parent compound from its potential degradation products.[5][10]
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity).
-
Gradient Elution: Begin with a gradient program to ensure the elution of compounds with a wide range of polarities. For example:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
2. Method Optimization:
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Assess peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.
3. Method Validation:
-
Once an optimized method is established, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability analysis.
Potential Degradation Pathways under Acidic Conditions
Caption: Potential degradation pathways in acidic conditions.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
- Ziegler, K., Buder, M., Löffler, D., & Fuchs, G. (1989). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Archives of Microbiology, 152(3), 273-280.
-
PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
- Eigen, M., & de Maeyer, L. (1963). Fast Protolytic Reactions in Aqueous Solutions of Aminobenzoic Acids. Berichte der Bunsengesellschaft für physikalische Chemie, 67(8-9), 783-792.
- Dunford, H. B., & Stillman, J. S. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Biochemistry, 14(8), 1638-1643.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Raut, P. D., & Yeole, P. G. (2012). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1632-1636.
-
Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Jiang, S., & Yu, L. (2025, March 26).
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved from [Link]
-
The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved from [Link]
- Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1-10.
- Syahri, J., Noverda, A., & Harahap, Y. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38442.
- Sharma, G., & Saini, V. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 232-242.
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
- Chen, Y. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
- Ali, S., et al. (2023).
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. Retrieved from [Link]
- Mandavgane, S. A. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. INTERNATIONAL JOURNAL OF RESEARCHES IN BIOSCIENCES, AGRICULTURE AND TECHNOLOGY, 9(2), 52-57.
- Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-chloropyridine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(4), o878.
Sources
- 1. wooster.edu [wooster.edu]
- 2. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. japsonline.com [japsonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Separation of Aminobenzoic Acid Derivatives
Topic: Troubleshooting & Method Development for Aminobenzoic Acid Isomers (o-, m-, p-) Role: Senior Application Scientist Status: Active Support Guide Last Updated: February 20, 2026
The "Zwitterion Paradox": Core Separation Logic
Separating aminobenzoic acid derivatives (e.g., Anthranilic acid, PABA) is deceptively difficult. These molecules are amphoteric : they contain a basic amine (
This creates a "Zwitterion Paradox" in Reversed-Phase HPLC (RP-HPLC):
-
At low pH (< 2.0): The molecule is cationic (
/ ). It resists hydrophobic retention on C18.[1][2] -
At neutral pH (~7.0): The molecule is anionic (
/ ). It elutes near the void volume ( ). -
At intermediate pH (3.0–5.0): You encounter the "pKa slope," where slight pH changes cause massive retention time shifts and peak broadening.
This guide moves beyond basic textbook advice to address the specific physicochemical behaviors of these isomers.
Diagnostic Decision Matrix
Use this logic flow to identify the root cause of your separation failure before attempting random method changes.
Figure 1: Diagnostic logic for aminobenzoic acid separation issues. Select the path matching your primary symptom.
Critical Troubleshooting (Q&A)
Category A: Selectivity & Retention[2][3]
Q: I am using a standard C18 column, but the ortho-, meta-, and para- isomers co-elute or show poor resolution. Why?
A: Isomers of aminobenzoic acid possess nearly identical hydrophobicity (logP), rendering standard C18 alkyl chains ineffective for separation. The spatial arrangement of the functional groups is the only distinguishing factor.
-
The Fix (Modern Approach): Switch to a Pentafluorophenyl (PFP) stationary phase.
-
The Fix (Traditional Approach): If you must use C18, you need Ion-Pairing Chromatography (IPC) . Add 5–10 mM Octanesulfonic Acid (OSA) to your mobile phase. The OSA binds to the positively charged amine, forming a neutral complex that retains on the C18 chain [2].
Q: My retention times are drifting significantly between injections.
A: You are likely operating in a "pH Danger Zone."
Aminobenzoic acids have two pKa values:
-
The Problem: If your mobile phase pH is near 2.4 or 4.8, a shift of just 0.05 pH units (common with evaporation or temperature changes) alters the ionization state of 10-20% of your sample, shifting retention.
-
The Solution: Lock the pH at 2.0–2.5 . At this pH, the carboxyl group is fully protonated (neutral), stabilizing the hydrophobic interaction, while the amine is fully charged (consistent). Use a Potassium Phosphate buffer (20-50 mM) rather than simple Formic Acid to resist pH drift.
Category B: Peak Shape & Tailing[3][4][5][6]
Q: The 4-aminobenzoic acid (PABA) peak tails severely (As > 2.0), while neutral markers look fine.
A: This is classic "Silanol Sting." Even on "end-capped" columns, residual silanol groups (
-
Immediate Fix: Lower mobile phase pH to < 2.5 . This protonates the silanols (
), rendering them neutral and preventing interaction with the amine. -
Hardware Fix: Use a "Polar-Embedded" or "Base-Deactivated" column. These have a shielding group (carbamate or amide) near the silica surface that blocks amines from reaching the silanols [4].
Quantitative Data & Specifications
Table 1: Physicochemical Properties of Isomers [5]
| Analyte | Common Name | pKa1 (COOH) | pKa2 (NH2) | Hydrophobicity | Detection (UV) |
| 2-Aminobenzoic | Anthranilic Acid | 2.1 | 4.9 | Moderate | 220, 335 nm |
| 3-Aminobenzoic | - | 3.1 | 4.8 | Low | 220, 300 nm |
| 4-Aminobenzoic | PABA | 2.4 | 4.9 | Low | 270-290 nm |
Note: 2-Aminobenzoic acid is naturally fluorescent (Ex 300nm / Em 405nm), which can be used to selectively detect it in a mixture of isomers.
Table 2: Recommended Column Chemistries
| Column Type | Selectivity Mechanism | Suitability | Notes |
| C18 (Standard) | Hydrophobic | Poor | Requires Ion-Pairing reagents. |
| PFP (Pentafluorophenyl) | Pi-Pi / Dipole | Excellent | Best for isomer separation. |
| Polar-Embedded C18 | Hydrophobic + Shielding | Good | Prevents tailing; good for general screening. |
Validated Experimental Protocols
Protocol A: Robust Isomer Separation (PFP Method)
Best for separating o-, m-, and p- isomers without complex buffers.
-
Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Why Methanol? Methanol promotes
- interactions better than Acetonitrile in PFP phases.
-
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Temperature control is critical for viscosity consistency).
Protocol B: USP-Aligned Method (Ion-Pairing)
Use this if you are restricted to legacy C18 columns.
-
Buffer Preparation:
-
Dissolve 1.5 g Monobasic Potassium Phosphate (
) in 900 mL water. -
Add 2.5 g Sodium 1-Octanesulfonate (Ion-Pairing Agent).
-
Adjust pH to 2.2 with Phosphoric Acid.[5]
-
Dilute to 1000 mL.
-
-
Mobile Phase: Buffer / Acetonitrile (80:20).
-
Column: L1 packing (C18), 4.6 x 150 mm.
-
Warning: Once a column is used with Ion-Pairing agents, it is permanently altered. Do not use it for other methods.
Visualizing the Chemistry
Understanding the speciation (charge state) is the key to mastering this separation.
Figure 2: Speciation of Aminobenzoic Acid vs. pH. Note that standard RP-HPLC requires the acidic region to suppress ionization of the carboxylic acid.
References
-
Sielc Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." Sielc Application Notes. Link
-
United States Pharmacopeia (USP). "Aminobenzoic Acid Monograph - Organic Impurities."[5] USP-NF.[5] Link
-
PubChem. "4-Aminobenzoic Acid: Chemical and Physical Properties (pKa)." National Library of Medicine. Link
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Link
-
NIST. "pKa values for benzoic acid and amino-substituted derivatives." NIST Standard Reference Data. Link
Sources
Preventing oxidation of amino group in 2-Amino-5-(1-piperidinyl)-benzoic acid
Technical Support Center: 2-Amino-5-(1-piperidinyl)-benzoic Acid Stability Guide
Executive Summary & Technical Context
Why is this molecule oxidizing? The instability of 2-Amino-5-(1-piperidinyl)-benzoic acid stems from its structural identity as a para-phenylenediamine derivative .
-
Structural Analysis: The primary amine at position 2 and the piperidinyl nitrogen at position 5 are in a para (1,4) relationship. Both are strong electron donors.
-
The Mechanism: This "push-push" electronic system raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring exceptionally electron-rich and prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
-
The Result: The molecule rapidly oxidizes to form reactive quinone diimine species (Wurster-type salts), which subsequently polymerize or hydrolyze to form dark, insoluble impurities (often brown/black tars).
Core Directive: To prevent this, you must disrupt the electron donation capability of the nitrogen lone pairs or physically exclude oxidants.
Critical Troubleshooting Guide (Q&A)
Category A: Storage & Handling[1][2]
Q: My compound turns brown/black within hours of isolation. Is it ruined? A: Likely, yes. The color change indicates the formation of azobenzene oligomers or quinone imines .
-
Immediate Action: If the bulk solid is still light-colored, recrystallize immediately (see Protocol B). If it is a dark tar, discard.
-
Prevention: Never store this compound as the free base for long periods. Convert it to a salt form (e.g., Hydrochloride or Tosylate). The protonation of the amine groups (
) removes the lone pair electrons that initiate oxidation, rendering the molecule air-stable.
Q: Can I store the free base in a desiccator? A: No. A standard desiccator removes moisture but not oxygen.
-
Correct Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a sealed Schlenk tube or a glovebox.
-
Temperature: Store at -20°C. Cold temperatures significantly slow the kinetics of the SET oxidation mechanism.
Category B: Synthesis & Reaction Monitoring
Q: The reaction mixture darkens during the coupling step. How do I prevent this? A: Darkening suggests in-situ oxidation before your reaction is complete.
-
Root Cause: Trace oxygen in solvents or headspace.
-
Solution: You must sparge all solvents with Argon for at least 15-20 minutes prior to use. Use a Schlenk line to cycle the reaction vessel between vacuum and inert gas 3 times before adding reagents.
-
Additive: Add a sacrificial antioxidant like Ascorbic Acid (0.1 eq) or BHT (butylated hydroxytoluene) if compatible with your reagents. These scavenge radical species faster than your amine can oxidize.
Q: My TLC spots streak and turn brown on the plate. How do I assess purity? A: Silica gel is slightly acidic and has a high surface area with adsorbed oxygen, which catalyzes oxidation of electron-rich amines.
-
Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane (to neutralize acidity) or perform the TLC in a chamber flushed with Nitrogen.
-
Visualization: Do not rely on UV alone. Use a dip like Ninhydrin or p-Anisaldehyde immediately after development to see the spot before it decomposes.
Category C: Workup & Purification[3][4][5]
Q: I lose product during column chromatography. It sticks to the column. A: The basic amine interacts strongly with the acidic silanols of the silica gel, leading to irreversible adsorption and oxidation.
-
Protocol:
-
Deactivate Silica: Slurry the silica in your eluent + 1% Triethylamine (Et3N) before packing the column.
-
Speed is Critical: Flash chromatography must be "Flash" in the literal sense. Complete the column in <15 minutes.
-
Alternative: Use Neutral Alumina (Grade III) instead of silica, or perform a Reverse Phase (C18) purification using water/acetonitrile with 0.1% Formic Acid (keeping the pH acidic protects the amine).
-
Experimental Protocols
Protocol A: The "Salt Stabilization" Method (Recommended)
Use this immediately after synthesis to create a stable storage form.
-
Dissolution: Dissolve the crude free base in a minimum amount of degassed EtOAc or Et2O under Argon.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.
-
Precipitation: The hydrochloride salt will precipitate almost instantly as a white/off-white solid.
-
Filtration: Filter rapidly under a blanket of Nitrogen (using a Schlenk frit if possible).
-
Drying: Dry under high vacuum. The resulting salt is stable at room temperature for months.
Protocol B: Rescue Recrystallization
Use this if your material has slightly discolored.
-
Solvent: Use Degassed Ethanol containing 1% Ascorbic Acid (w/v).
-
Process:
-
Crystallization: Allow to cool slowly under N2 flow. Filter and dry under vacuum.[1]
Quantitative Data: Solvent & Scavenger Compatibility
| Solvent System | Oxygen Solubility (mM)* | Suitability | Notes |
| Water (Degassed) | 0.28 | High | Ideal for acidic workups. |
| Methanol | 2.38 | Medium | Good solubility, but dissolves O2 well. Must sparge vigorously. |
| THF | 2.45 | Low | Forms peroxides which rapidly oxidize the amine. Avoid if possible. |
| Dichloromethane | 2.60 | Medium | Good for extraction, but hard to degas effectively due to volatility. |
*Approximate O2 concentration at 25°C, 1 atm air.
| Scavenger / Additive | Mechanism | Recommended Use |
| Sodium Bisulfite | Reductant | Use in aqueous workup washes (5% solution). |
| Ascorbic Acid | Radical Scavenger | Add to recrystallization solvents. |
| BHT | Radical Scavenger | Add to organic extracts before rotary evaporation. |
Visualized Pathways (Graphviz)
Figure 1: Oxidation Mechanism & Failure Points
This diagram illustrates why the molecule is unstable and where the "Salt Formation" strategy intervenes.
Caption: The "Push-Push" electronic effect facilitates rapid Single Electron Transfer (SET) to oxygen. Protonation (Green path) effectively locks the lone pairs, preventing the initial oxidation step.
Figure 2: The "Inert Workflow" for Synthesis
Standard Operating Procedure for handling this air-sensitive intermediate.
Caption: A strict inert workflow is required. Note the use of Sodium Bisulfite (NaHSO3) during quenching to reduce any oxidized species formed in situ.
References
- Vogels Textbook of Practical Organic Chemistry.Purification of Aromatic Amines. 5th Edition. Longman Scientific & Technical.
-
Shankarling, G. S., et al. (2015).[3] "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." Journal of Organic Chemistry. Link (Provides context on the sensitivity of ortho/para substituted amines to oxidation).
-
Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link (The authoritative guide on Schlenk techniques and inert handling).
-
BenchChem Technical Support. "Stability of Aminobenzoic Acid Derivatives." Link (General stability profiles for nitro/amino benzoic acids).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-Amino-5-(1-piperidinyl)-benzoic acid
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-5-(1-piperidinyl)-benzoic acid, a disubstituted aminobenzoic acid derivative. As a molecule featuring a complex substitution pattern on an aromatic ring, along with aliphatic and exchangeable protons, its structural elucidation serves as an excellent case study for applying the principles of modern NMR spectroscopy. We will dissect the causality behind the observed chemical shifts and coupling patterns, compare the insights gained from ¹H NMR with those from alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The information encoded within a ¹H NMR spectrum—chemical shift, integration, and multiplicity—allows for a detailed reconstruction of a molecule's proton environment. For 2-Amino-5-(1-piperidinyl)-benzoic acid, we can anticipate distinct signals corresponding to three regions: the aromatic system, the aliphatic piperidine ring, and the exchangeable amine and carboxylic acid protons.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): This polar aprotic solvent is chosen for its ability to dissolve the analyte and, crucially, to slow down the exchange rate of the -NH₂ and -COOH protons through hydrogen bonding, making them observable as distinct, albeit broad, signals. [1]* Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm, against which all other chemical shifts are accurately measured.
-
Spectrometer Frequency (≥400 MHz): Higher field strengths increase chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex spectra, particularly in the crowded aromatic and aliphatic regions. [2]* Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharper lines and better resolution, which is critical for accurately determining coupling constants.
-
Relaxation Delay (d1): A delay of 2 seconds allows for adequate relaxation of the protons between pulses, ensuring that the integrated areas of the signals are a true and accurate representation of the relative number of protons.
By integrating a detailed interpretation of the ¹H NMR spectrum with data from complementary techniques and adhering to a rigorous experimental protocol, researchers can achieve an unambiguous and comprehensive structural characterization of 2-Amino-5-(1-piperidinyl)-benzoic acid and similarly complex molecules.
References
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.
-
Ernst, L. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]
-
Samsonowicz, M., et al. (2019). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
-
Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
- Jeyakanthan, J., et al. (2010). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
- Royal Society of Chemistry. (2009).
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Wen, D., & Olesik, S. V. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. [Link]
- The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
-
ResearchGate. (2025, August 6). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 153437-58-2
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Amino-5-(1-piperidinyl)benzoic acid (CAS 153437-58-2).
This analysis is structured for researchers requiring high-fidelity structural elucidation, impurity profiling, or metabolite identification.
Executive Summary: The Analyte
CAS 153437-58-2 corresponds to 2-Amino-5-(1-piperidinyl)benzoic acid (also known as 5-(piperidin-1-yl)anthranilic acid). This compound represents a critical structural scaffold in medicinal chemistry, often serving as an intermediate for quinazoline-based kinase inhibitors and GPCR ligands.
-
Chemical Formula: C₁₂H₁₆N₂O₂
-
Monoisotopic Mass: 220.1212 Da
-
Target Precursor Ion [M+H]⁺: 221.1285 m/z (ESI Positive)
Why This Guide Matters: Standard libraries often lack specific fragmentation data for intermediate scaffolds. This guide synthesizes first-principles mass spectrometry with structural analog behavior to provide a definitive fragmentation map, comparing it against key structural alternatives to ensure precise identification.
Deep Dive: Fragmentation Mechanism & Pathway
The fragmentation of 2-Amino-5-(1-piperidinyl)benzoic acid under Electrospray Ionization (ESI+) is driven by two competing charge localization sites: the primary aromatic amine (aniline moiety) and the tertiary cyclic amine (piperidine moiety).
The Primary Pathway: Decarboxylation vs. Dehydration
Unlike simple benzoic acids, the ortho-amino group facilitates a "proximity effect," leading to distinct pathways.
-
Pathway A: Dehydration (Ortho-Effect)
-
Mechanism: Interaction between the protonated carboxyl group and the adjacent amino group leads to the loss of water (H₂O, 18 Da).
-
Product: A cyclic acylium ion or lactam-like species (m/z 203).
-
Significance: This is a diagnostic peak for ortho-substituted benzoic acids (anthranilic acid derivatives).
-
-
Pathway B: Decarboxylation
-
Mechanism: Loss of neutral CO₂ (44 Da) from the carboxylic acid.
-
Product: 4-(Piperidin-1-yl)aniline radical cation or protonated species (m/z 177).
-
Significance: High collision energies (CE > 25 eV) favor this pathway.
-
-
Pathway C: Piperidine Ring Disassembly
-
Mechanism: The piperidine ring, being aliphatic and highly basic, attracts the proton. High energy CID causes ring opening and cross-ring cleavage.
-
Fragments: Loss of C₂H₄ (ethylene) or C₃H₆ (propene) from the piperidine ring.
-
Visualization of Signaling Pathway (Fragmentation)
Figure 1: Proposed ESI+ fragmentation pathway for CAS 153437-58-2 showing competing dehydration and decarboxylation routes.
Comparative Analysis: Target vs. Alternatives
To validate the identity of CAS 153437-58-2, it must be differentiated from its metabolic precursors and structural analogs.
Comparison Table: Spectral Signatures
| Feature | Target: CAS 153437-58-2 | Alternative A: Anthranilic Acid | Alternative B: 4-(Piperidin-1-yl)aniline |
| Role | Target Analyte / Intermediate | Core Scaffold / Degradant | Decarboxylated Metabolite |
| Precursor [M+H]⁺ | 221.13 | 138.05 | 177.14 |
| Base Peak (Low CE) | 203.12 (-H₂O) | 120.04 (-H₂O) | 177.14 (Stable) |
| Key Fragment 1 | 177.14 (-CO₂) | 94.04 (-CO₂) | 122.08 (-C₄H₇) |
| Key Fragment 2 | 84.08 (Piperidine ring) | 65.04 (Cyclopentadiene) | 94.06 (Aniline) |
| Retention Time | Moderate (Amphoteric) | Early (Polar/Acidic) | Late (Basic/Lipophilic) |
| Differentiation | Simultaneous presence of +177 (daughter) and +203 (water loss).[1][2] | Absence of piperidine fragments (m/z 84, 122). | Absence of +203 (cannot lose water). |
Expert Insight: The "Ortho-Effect" Validator
Trustworthiness Check: If you observe a peak at m/z 221 but do not see the m/z 203 fragment at low collision energy (10-15 eV), your compound is likely not the ortho-amino acid isomer. The para or meta isomers (3-amino or 4-amino) cannot form the cyclic acylium ion efficiently and will favor decarboxylation (m/z 177) directly.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducibility and minimize matrix interference.
Validated LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (ESI+).[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[4]
Step-by-Step Gradient & Acquisition
-
Equilibration: 5% B for 1.0 min.
-
Loading: Inject 1-5 µL sample (dissolved in 90:10 Water:MeOH).
-
Elution: Ramp 5% B to 95% B over 6.0 mins.
-
Wash: Hold 95% B for 2.0 mins.
-
Acquisition (MRM Mode):
-
Quantifier Transition: 221.1 -> 177.1 (CE: 20 eV) - Most abundant.
-
Qualifier Transition 1: 221.1 -> 203.1 (CE: 12 eV) - Structural confirmation.
-
Qualifier Transition 2: 221.1 -> 84.1 (CE: 35 eV) - Piperidine specific.
-
Workflow Diagram
Figure 2: LC-MS/MS analytical workflow for specific detection of CAS 153437-58-2.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456, Anthranilic Acid Derivatives. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of ortho-substituted benzoic acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). ESI-MS/MS Spectra of Piperidine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. (S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide | C22H30N4O4S | CID 86343751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. metlin-nl.scripps.edu [metlin-nl.scripps.edu]
Technical Comparison Guide: FTIR Characterization of 2-Amino-5-(1-piperidinyl)-benzoic acid
This guide provides an in-depth technical analysis of the FTIR characteristics of 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2). It focuses on spectral differentiation from key precursors and structural analogs, offering researchers a validated framework for identity confirmation during synthesis.
Executive Summary & Molecule Profile
2-Amino-5-(1-piperidinyl)-benzoic acid is a functionalized anthranilic acid derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, including specific quinazolinone and benzodiazepine analogs.
Its structure combines three distinct vibrational domains:
-
The Anthranilic Core: A benzene ring substituted with an amine (
) and a carboxylic acid ( ) in an ortho relationship. -
The Piperidine Moiety: A saturated six-membered nitrogenous ring attached at the meta position relative to the acid (position 5).
-
Intramolecular Hydrogen Bonding: A characteristic interaction between the amine and the carbonyl oxygen.
Quick Profile
| Property | Detail |
| CAS Number | 153437-58-2 |
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| Primary Application | Intermediate for heterocyclic drug synthesis (e.g., DPP-4 inhibitors analogs, benzodiazepines).[1] |
| Key Spectral Challenge | Distinguishing the piperidine aliphatic signals from the aromatic core and differentiating from the 5-chloro precursor. |
Characteristic FTIR Peaks
The following data synthesizes experimental baselines for anthranilic acid derivatives with the specific vibrational contributions of the piperidine ring.
Primary Functional Group Assignments
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode | Diagnostic Note |
| 3450 – 3320 | Medium, Doublet | Primary Amine ( | Characteristic doublet of the aniline moiety. | |
| 3300 – 2500 | Broad, Strong | Carboxylic Acid ( | Very broad "fermi resonance" band overlapping C-H stretches; indicates dimerization or H-bonding. | |
| 2940 – 2850 | Medium, Sharp | Piperidine Ring | CRITICAL: Distinguishes this molecule from unsubstituted anthranilic acid. Represents the saturated | |
| 1680 – 1660 | Strong | Carboxylic Acid | Shifted lower than typical acids (1710 | |
| 1620 – 1580 | Medium | Aromatic Ring | Skeletal vibrations of the benzene ring. | |
| 1560 – 1540 | Medium | Amine | Scissoring bending vibration of the primary amine. | |
| 1280 – 1240 | Strong | Aryl-Amine | Stretch between the aromatic ring and the piperidine nitrogen. | |
| 820 – 800 | Medium | Aromatic Ring | Out-of-plane bending for 1,2,5-trisubstituted benzene (two adjacent H, one isolated H). |
Comparative Analysis: Performance vs. Alternatives
In synthesis and quality control, the "performance" of an analytical method is defined by its ability to distinguish the target product from impurities and precursors.
Comparison A: Target vs. Precursor (5-Chloro-2-aminobenzoic acid)
The most common synthesis route involves nucleophilic aromatic substitution of the 5-chloro derivative.
| Feature | Target Product (Piperidinyl derivative) | Precursor (5-Chloro derivative) | differentiation Strategy |
| Aliphatic Region (3000-2800) | Present: Sharp peaks at 2940/2850 | Absent: Only weak aromatic overtones. | Primary Indicator: Appearance of aliphatic C-H bands confirms piperidine addition. |
| Fingerprint Region (<800) | Complex ring vibrations. | Distinct: Strong C-Cl stretch often visible ~700-600 | Disappearance of C-Cl band confirms substitution. |
| C-N Stretch (~1250) | Enhanced: Additional C-N stretch from Piperidine-Aryl bond. | Standard: Only exocyclic | Intensity increase in 1300-1200 region. |
Comparison B: Target vs. Core (Anthranilic Acid)
Used to verify the functionalization at the 5-position.
| Feature | Target Product | Anthranilic Acid (Unsubstituted) | Differentiation Strategy |
| Substitution Pattern | 1,2,5-Trisubstituted | 1,2-Disubstituted (Ortho) | Check OOP bending region (800-700 |
| Molecular Weight/Complexity | Higher complexity in fingerprint region. | Simpler fingerprint. | Visual comparison of 1500-1000 |
Experimental Protocols
Protocol 1: Sample Preparation (KBr Pellet)
Recommended for high-resolution solid-state analysis.
-
Drying: Dry the crude 2-Amino-5-(1-piperidinyl)-benzoic acid in a vacuum oven at 45°C for 4 hours to remove solvent moisture (water interferes with the OH/NH region).
-
Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen effect," distorting band shapes.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400
(Resolution: 4 , Scans: 32).
Protocol 2: Synthesis & Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound using FTIR as a checkpoint.
Caption: Synthesis validation workflow utilizing FTIR spectral checkpoints to confirm piperidine substitution.
Mechanistic Insight: The "Red-Shift" Anomaly
Researchers often observe the Carbonyl (
Causality: This is due to Resonance-Assisted Hydrogen Bonding (RAHB) .
-
The ortho-amino group acts as a hydrogen bond donor.
-
The carbonyl oxygen acts as a hydrogen bond acceptor.
-
This forms a stable 6-membered pseudo-ring structure.
-
Effect: This interaction weakens the
double bond character, lengthening the bond and reducing the vibrational frequency (red shift).
Validation: If the
References
-
Precursor Spectral Data: NIST Mass Spectrometry Data Center. (2023).[2][3] Benzoic acid, 2-amino- (Anthranilic Acid) Infrared Spectrum. NIST Standard Reference Database.[4] Retrieved from [Link]
-
Piperidine Vibrational Modes: Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. U.S. Bureau of Mines. Retrieved from [Link]
Sources
Comparative Reactivity Profile: 5-Piperidinyl vs. 5-Morpholinyl Anthranilic Acids
[1]
Executive Summary
In medicinal chemistry, the choice between a piperidinyl and a morpholinyl substituent at the 5-position of anthranilic acid (2-aminobenzoic acid) is rarely arbitrary. While structurally homologous, these two moieties drive divergent reactivity profiles and physicochemical behaviors.
The Core Distinction:
-
5-Piperidinyl Anthranilic Acid: Characterized by maximal electron donation . The piperidine ring acts as a potent auxochrome, significantly increasing the nucleophilicity of the primary aniline at position 2. This makes it the superior substrate for difficult cyclizations but renders the ring prone to oxidative metabolism.
-
5-Morpholinyl Anthranilic Acid: Characterized by electronic modulation . The oxygen atom in the morpholine ring exerts a subtle inductive withdrawal (
), tempering the electron density. This variant offers improved water solubility, lower lipophilicity (LogP), and enhanced metabolic stability, often at the cost of slightly reduced reaction rates in nucleophilic condensations.
This guide provides a head-to-head comparison to assist in scaffold selection for quinazolinone synthesis, fenamate development, and kinase inhibitor design.
Electronic Landscape & Physical Properties
The reactivity differences stem directly from the electronic influence of the tertiary amine substituent at the 5-position (para to the primary aniline, meta to the carboxylate).
Hammett Substituent Effects
The 5-position is electronically coupled to the 2-amino group. We can quantify this using Hammett constants (
| Substituent | Structure | Electronic Effect | Hammett | Impact on 2- |
| Piperidinyl | Cyclic | Strong Resonance Donor ( | High (Strongly Activated) | |
| Morpholinyl | Cyclic | Moderate Donor ( | Moderate (Activated) |
Note: Values are estimated based on analogous dimethylamino (
Physicochemical Comparison Table
| Property | 5-Piperidinyl Anthranilic Acid | 5-Morpholinyl Anthranilic Acid | Implications |
| Lipophilicity (cLogP) | ~2.5 - 2.8 | ~1.2 - 1.5 | Morpholine is preferred for lowering LogP in lead optimization.[1] |
| Solubility (pH 7.4) | Low | Moderate | Morpholine improves aqueous solubility.[1] |
| pKa (Aniline) | ~5.5 - 6.0 | ~4.8 - 5.2 | Piperidinyl derivative is more basic.[1] |
| Metabolic Liability | High (Hydroxylation, Ring opening) | Low (Blocked oxidation) | Morpholine is a common "metabolic blocker."[1] |
Synthetic Accessibility & Reactivity[1]
Synthesis of the Scaffolds
Both derivatives are typically synthesized via Nucleophilic Aromatic Substitution (
Pathway Visualization (DOT):
Caption: General synthetic route for 5-substituted anthranilic acids via SnAr and hydrogenation.
Reactivity Benchmarking: Cyclization to Quinazolinones
A critical application of anthranilic acids is their conversion to quinazolinones (e.g., reaction with formamide or acetic anhydride).[1]
-
5-Piperidinyl Variant:
-
Rate: Faster. The increased electron density on the primary amine (position 2) makes it a more aggressive nucleophile.
-
Mechanism: Rapid attack on the electrophilic carbonyl of the co-reactant.
-
Risk: Higher susceptibility to oxidation side-reactions if the reaction mix is not degassed.
-
-
5-Morpholinyl Variant:
-
Rate: Slower relative to piperidine. The inductive withdrawal by the morpholine oxygen slightly deactivates the primary amine.
-
Optimization: May require higher temperatures or stronger acid catalysts (e.g., p-TsOH) to drive cyclization to completion.
-
Experimental Protocols
Protocol A: Synthesis of 5-Morpholinylanthranilic Acid (SnAr Route)
This protocol prioritizes purity over speed, utilizing the solubility differences of morpholine.
-
Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), Morpholine (3.0 eq), Water.
-
Procedure:
-
Dissolve 5-chloro-2-nitrobenzoic acid in neat morpholine (acting as solvent and base).[1]
-
Heat to 90°C for 4 hours . Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting material spot should disappear.
-
Pour the reaction mixture into ice-cold 1M HCl. The product (5-morpholino-2-nitrobenzoic acid) will precipitate as a yellow solid due to the protonation of the carboxylate while the excess morpholine remains in solution as the hydrochloride salt.
-
Filter and wash with water.
-
Reduction: Dissolve the wet cake in Ethanol. Add 10% Pd/C (5 wt%) and stir under
balloon for 12h. Filter through Celite.
-
-
Validation:
-
The morpholine derivative should show a distinct NMR shift of the aromatic protons upfield compared to the chloro-precursor.
-
Protocol B: Comparative Cyclization (Niementowski Reaction)
To test reactivity differences between the two derivatives.
-
Setup: Two parallel reactions.
-
Conditions: Heat both to 140°C.
-
Observation:
-
Workup: Cool to room temperature. Dilute with water. The quinazolinone product precipitates.
Functional Performance in Drug Discovery
When should you choose one over the other?
| Feature | Choose Piperidinyl If... | Choose Morpholinyl If... |
| Potency | You need maximum H-bond acceptance and basicity in the binding pocket.[1] | You need to balance potency with ADME properties.[1] |
| Metabolism | The target has a short half-life requirement, or you plan to block the 4-position of the piperidine later. | You need to extend half-life ( |
| Permeability | You need to cross the Blood-Brain Barrier (BBB).[1] The higher lipophilicity aids passive transport. | You are targeting peripheral tissues and want to minimize CNS side effects.[1] |
Mechanistic Pathway of Metabolic Divergence:
Caption: Metabolic stability comparison. Piperidine is prone to CYP450 oxidation; Morpholine is resistant.
References
-
Electronic Effects in Heterocycles
-
Synthesis of Anthranilic Acid Derivatives
-
Morpholine as a Bioisostere
-
Quinazolinone Cyclization Methodologies
Crystal Structure Data & Performance Guide: 2-Amino-5-(1-piperidinyl)-benzoic Acid Derivatives
This guide provides an in-depth technical analysis of the solid-state properties, crystal structure considerations, and performance metrics of 2-Amino-5-(1-piperidinyl)-benzoic acid and its primary pharmaceutical derivatives (specifically 6-substituted quinazolines).[1]
Executive Summary
2-Amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2) acts as a critical crystalline scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , particularly EGFR inhibitors analogous to Gefitinib.[1] While the parent acid often presents as an oil or low-melting solid due to the conformational flexibility of the piperidine ring, its downstream derivatives—specifically 6-piperidinoquinazolines —exhibit robust crystallinity, high melting points, and distinct polymorphism.[1]
This guide compares the solid-state performance of the piperidinyl derivatives against morpholino-substituted analogues (e.g., Gefitinib intermediates) and unsubstituted anthranilic acids , focusing on solubility, thermal stability, and crystal packing efficiency.[1]
Structural Analysis & Crystal Data
The Parent Scaffold: 2-Amino-5-(1-piperidinyl)-benzoic Acid
Unlike planar anthranilic acid, the introduction of the 5-piperidinyl group disrupts the flat molecular packing.[1] The piperidine ring adopts a chair conformation , introducing significant steric bulk perpendicular to the benzene plane.[1]
| Property | Data / Observation | Structural Implication |
| Molecular Formula | C₁₂H₁₆N₂O₂ | MW: 220.27 g/mol |
| Physical State | Viscous Oil / Low-melting Solid | High conformational entropy of the piperidine ring hinders efficient lattice energy minimization.[1] |
| Precursor MP | 130–140°C (Nitro-intermediate) | The nitro group (planar) allows better packing than the amino group in the precursor stage.[1] |
| Key Interaction | Intramolecular N-H[1]···O Bond | The 2-amino group forms a hydrogen bond with the carbonyl oxygen, locking the benzoic acid moiety but leaving the piperidine tail flexible.[1] |
The Derivative: 6-Piperidinoquinazoline Salts
The primary application of this scaffold is the cyclization to form quinazoline cores.[1] The resulting hydrochloride salts show superior solid-state properties.[1]
-
Compound: 4-(3',4'-dichloroanilino)-6-piperidinoquinazoline Hydrochloride[1]
-
Crystal System: Triclinic / Monoclinic (Polymorph dependent)[1]
-
Melting Point: >280°C[1]
-
Lattice Stabilization: The protonated quinazoline nitrogen and the chloride counter-ion form a rigid ionic hydrogen-bond network, overcoming the disorder of the piperidine ring.[1]
Comparative Performance Analysis
This section compares the Piperidinyl derivative against the Morpholino (Gefitinib-class) and Unsubstituted alternatives.[1]
Solubility vs. Lipophilicity Profile
The choice between Piperidine and Morpholine at the 5-position (6-position in quinazoline) dictates the drug's bioavailability classification.[1]
| Feature | Piperidinyl Derivative | Morpholino Derivative (Alternative) | Performance Verdict |
| Crystal Packing | Loose / Channel-like. The hydrophobic piperidine ring creates voids or channels, often requiring solvation to stabilize.[1] | Dense / H-Bonded. The morpholine oxygen acts as an H-bond acceptor, tightening the lattice.[1] | Morpholine yields denser crystals; Piperidine yields lower density, higher lipophilicity forms.[1] |
| LogP (Lipophilicity) | High (~3.4). Enhanced membrane permeability but lower aqueous solubility.[1] | Moderate (~2.5). Better aqueous solubility due to ether oxygen.[1] | Piperidine is superior for blood-brain barrier penetration; Morpholino is superior for oral bioavailability.[1] |
| Salt Formation | Excellent. The basic piperidine nitrogen (pKa ~11) readily forms stable salts (HCl, Tosylate).[1] | Good. Morpholine is less basic (pKa ~8), forming weaker salts.[1] | Piperidine derivatives offer more robust salt selection options for formulation.[1] |
Thermal Stability & Polymorphism[1]
-
Piperidinyl derivatives exhibit a higher propensity for solvatomorphism .[1] The steric bulk of the chair-form piperidine prevents close
- stacking of the quinazoline cores, creating lattice voids that trap solvent molecules.[1] -
Alternative (Unsubstituted): Shows high crystallinity but poor solubility.[1] The lack of the solubilizing alicyclic ring leads to "brick dust" characteristics—high melting point, insoluble.[1]
Experimental Protocols
Synthesis & Crystallization Workflow
This protocol describes the conversion of the amorphous acid intermediate into the crystalline hydrochloride salt, the standard form for structural analysis.[1]
Step 1: Cyclization
-
Mix 2-Amino-5-(1-piperidinyl)-benzoic acid (1 equiv) with Formamide (excess).
-
Heat to 170°C for 90 minutes.
-
Cool to ambient temperature.[1][2][3] The quinazolinone precipitates.[1]
-
Purification: Wash with diethyl ether to remove unreacted oil.[1]
Step 2: Chlorination & Coupling [1]
-
Reflux quinazolinone with POCl₃ to generate the 4-chloro intermediate.[1]
-
React with substituted aniline (e.g., 3,4-dichloroaniline) in isopropanol.
Step 3: Crystallization of the Salt
-
The HCl salt precipitates spontaneously from the reaction mixture.[1]
-
Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1) .
-
Slow cool to 4°C.
-
Result: Needle-like crystals suitable for XRD.
Single Crystal XRD Protocol[1]
-
Mounting: Use Paratone-N oil and a Mitegen loop (due to potential solvent loss).[1]
-
Temperature: 100 K (Critical: Piperidine ring disorder is high at RT; cooling freezes the chair conformation).
-
Radiation: Mo K
( = 0.71073 Å).[1] -
Refinement: Treat the piperidine ring with soft restraints (DFIX) if disorder persists between chair conformers.
Visualizations
Synthesis & Crystal Engineering Pathway
This diagram illustrates the transformation from the flexible, oily precursor to the rigid, crystalline drug candidate.[1]
Figure 1: Transformation pathway from the nitro-precursor to the stabilized crystalline salt, highlighting the phase change from oil to solid.[1]
Comparative Packing Interactions
Visualizing why the Piperidine derivative behaves differently from the Morpholine analogue.
Figure 2: Comparative crystal engineering analysis. The morpholine oxygen facilitates dense packing via H-bonds, while the piperidine group relies on hydrophobic bulk, leading to potential voids and solvates.[1]
References
-
Barker, A. J., et al. (1995).[1] Quinazoline derivatives useful for treatment of neoplastic disease. US Patent 5,457,105.[1] Link
-
CymitQuimica. (2024).[1] Product Data: 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS 153437-58-2).[1] Link
-
Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Contextual reference for kinase inhibitor crystal packing).
-
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. (Standard reference for bond lengths in piperidine chairs).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Amino-5-(1-piperidinyl)-benzoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS No. 153437-58-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Disclaimer: This guide is based on established principles of chemical waste management and data from analogous compounds. However, it is not a substitute for the substance-specific Safety Data Sheet (SDS), which you must consult before handling. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1]
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 2-Amino-5-(1-piperidinyl)-benzoic acid is foundational to its safe handling and disposal. The molecule's structure, featuring an aromatic amino acid core and a piperidine substituent, suggests several potential hazards based on analogous compounds.
-
Irritation: Similar aromatic amino compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Direct contact should always be avoided.
-
Toxicity: The piperidine moiety, as a standalone chemical, is toxic if inhaled, swallowed, or in contact with skin.[5][6][7] While its toxicity is modified within the larger molecule, it is prudent to handle the compound as potentially harmful.
-
Incompatibilities: Piperidine and related compounds are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][8][9] Accidental mixing with these substances in a waste container could lead to vigorous, exothermic reactions.
-
Thermal Decomposition: During incineration or in the event of a fire, nitrogen-containing organic compounds can produce hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][10][11][12]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against chemical exposure. The following table outlines the minimum required PPE when handling 2-Amino-5-(1-piperidinyl)-benzoic acid for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of contaminated solvents or airborne dust particles of the solid chemical.[2][13] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact.[2] Check for tears or punctures before use and change gloves immediately if contaminated. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols. | Local exhaust ventilation (e.g., a chemical fume hood) should be sufficient to control exposure.[14] |
Part 3: Step-by-Step Disposal Protocol
This protocol details the segregation, containment, and labeling of 2-Amino-5-(1-piperidinyl)-benzoic acid waste. Adherence to this procedure is critical for preventing hazardous reactions and ensuring regulatory compliance.[15][16]
A. Waste Stream Identification & Segregation
-
Principle of Segregation: Never mix different chemical waste streams unless explicitly instructed by your EHS department.[13][16] The primary goal is to prevent dangerous reactions by keeping incompatible chemicals separate.[9][17]
-
Solid Waste:
-
This stream includes unused or expired 2-Amino-5-(1-piperidinyl)-benzoic acid powder, and any grossly contaminated items like weigh boats or filter paper.
-
Designate a specific, compatible waste container for this solid waste.
-
-
Contaminated Labware (Sharps):
-
Items such as contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[13]
-
-
Contaminated Labware (Non-Sharps):
-
Disposable items like pipette tips and contaminated gloves should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Aqueous & Solvent Waste:
-
Do not dispose of 2-Amino-5-(1-piperidinyl)-benzoic acid or its solutions down the sewer.[18][19][20] This is strictly prohibited by the EPA.
-
Collect any contaminated solvents (e.g., from rinsing glassware) in a designated hazardous waste container for organic solvents. Ensure this waste stream is compatible with other contents.
-
B. Containment and Labeling
-
Select the Right Container: Use only containers provided or approved by your institution's EHS department. The container must be made of a material compatible with the chemical waste and have a secure, leak-proof lid.[15]
-
Label Immediately: A waste container must be labeled the moment the first drop of waste is added.[21]
-
Complete the Label: The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Amino-5-(1-piperidinyl)-benzoic acid." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
C. Storage and Pickup
-
Secure Storage: Keep waste containers tightly sealed when not in use.[3][15] Store them in a designated satellite accumulation area within the lab, which should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to contain any potential leaks.
-
Request Pickup: Arrange for waste pickup through your institution's EHS department when the container is full or as required by regulations.[21]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-Amino-5-(1-piperidinyl)-benzoic acid.
Caption: Decision workflow for waste segregation and disposal.
Part 5: Final Disposal and Regulatory Compliance
Once collected by your institution's EHS department or a licensed contractor, the hazardous waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] The most common final disposal method for this type of organic chemical waste is high-temperature incineration, which safely breaks down the compound into less harmful substances.[7][13]
All disposal activities are governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[22] Your institution's EHS department is your primary resource for ensuring compliance with these complex and jurisdiction-specific regulations.
References
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US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Available at: [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Fmoc-2-Abz-OH. Available at: [Link]
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National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]
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Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). Complete State-by-State Compliance Checklist. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Available at: [Link]
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ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Available at: [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
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Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table. Available at: [Link]
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Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. Available at: [Link]
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Schaberg, A., Wroblowski, R., & Goertz, R. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1107. Available at: [Link]
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CRC Laboratory Handbook. (n.d.). Chemical Compatibility Chart. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
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ResearchGate. (2018, November 14). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Available at: [Link]
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Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Available at: [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]
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Chen, J. et al. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. Available at: [Link]
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Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Available at: [Link]
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J-GLOBAL. (n.d.). Thermal decomposition of aromatic and heteroaromatic amino-acids. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available at: [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
